Trifluoperazine
Description
A phenothiazine with actions similar to chlorpromazine. It is used as an antipsychotic and an antiemetic.
This compound is a Phenothiazine.
This compound is a phenothiazine and antipsychotic agent that no longer commonly used in clinical practice. This compound is a rare cause of clinically apparent acute cholestatic liver injury.
This compound has been reported in Crotalaria pallida with data available.
This compound is a phenothiazine derivative and a dopamine antagonist with antipsychotic and antiemetic activities. This compound exerts its antipsychotic effect by blocking central dopamine receptors, thereby preventing effects such as delusions and hallucinations caused by an excess of dopamine. This agent also functions as a calmodulin inhibitor, thereby leading to elevation of cytosolic calcium.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 4 approved indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine with actions similar to chlorpromazine. It is used as an antipsychotic and an antiemetic. [PubChem]this compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
A phenothiazine with actions similar to CHLORPROMAZINE. It is used as an antipsychotic and an antiemetic.
See also: Promethazine (related); Chlorpromazine (related); Thioridazine (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQUBUPAILYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046928 | |
| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trifluoperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
202-210 °C @ 0.6 mm Hg | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L | |
| Record name | Trifluoperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
117-89-5 | |
| Record name | Trifluoperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoperazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/ | |
| Record name | TRIFLUOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Trifluoperazine's Mechanism of Action in Cancer Cells: A Technical Guide
Executive Summary: Trifluoperazine (B1681574) (TFP), a phenothiazine (B1677639) derivative and an established antipsychotic drug, is gaining significant attention for its potent anticancer properties. Its repurposing in oncology is supported by a multifaceted mechanism of action that circumvents challenges posed by conventional cancer therapies, such as drug resistance and cancer stem cell persistence. TFP exerts its effects by engaging multiple cellular targets and pathways. Primarily known as a dopamine (B1211576) D2 receptor (DRD2) antagonist and a calmodulin (CaM) inhibitor, TFP's anticancer activity extends to the induction of mitochondria-mediated apoptosis, cell cycle arrest at the G0/G1 phase, modulation of autophagy and ferroptosis, and the suppression of cancer stem cell (CSC) populations.[1][2][3][4][5] This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Anticancer Mechanisms of this compound
TFP's efficacy in oncology stems from its ability to simultaneously impact several core pathways essential for cancer cell survival, proliferation, and metastasis.
Inhibition of Calmodulin (CaM) and Dopamine Receptor D2 (DRD2)
TFP's classical pharmacological actions are central to its anticancer effects.
-
Calmodulin (CaM) Inhibition: TFP is a well-documented CaM antagonist.[1][6] In glioblastoma, TFP binds to calmodulin subtype 2 (CaM2), causing it to dissociate from the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[7] This dissociation triggers a massive and irreversible release of calcium (Ca2+) from intracellular stores, leading to potent suppression of glioblastoma cell proliferation, motility, and invasion.[3][7][8]
-
Dopamine Receptor D2 (DRD2) Antagonism: TFP's antagonistic effect on DRD2 has been linked to the suppression of cancer cell invasion and angiogenesis.[9] Mechanistically, DRD2 inhibition by TFP leads to decreased phosphorylation of AKT and β-catenin (Ser552), preventing β-catenin's nuclear translocation and subsequently reducing the expression of vascular endothelial growth factor (VEGF).[9] This pathway has also been implicated in TFP's potential to treat bone metastasis in breast cancer.[10]
Induction of Apoptosis
TFP is a potent inducer of apoptosis in a wide range of cancer cell types, including colorectal, lung, and breast cancers.[2][11] The primary mechanism is the activation of the mitochondria-mediated intrinsic apoptotic pathway.[2][10]
Key events include:
-
Increased Reactive Oxygen Species (ROS): TFP treatment leads to a significant increase in intracellular ROS levels.[2][5][12]
-
Mitochondrial Dysfunction: This is characterized by the loss of mitochondrial membrane potential (ΔΨm).[2][10]
-
Modulation of Bcl-2 Family Proteins: TFP upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2, XIAP, and Mcl-1.[1][2][6]
-
Caspase Activation: The mitochondrial changes lead to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1][6]
Cell Cycle Arrest at G0/G1 Phase
TFP effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 transition.[2][11][13] This is achieved by altering the expression of key cell cycle regulatory proteins. TFP treatment has been shown to downregulate the expression of cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4.[2][10][11] Concurrently, it upregulates the expression of the CDK inhibitor p27, which prevents the transition from the G1 to the S phase.[2][10]
Modulation of Autophagy and Induction of Ferroptosis
TFP's impact on cellular degradation pathways is complex and appears to be context-dependent.
-
Autophagy: In multiple myeloma cells, TFP induces apoptosis by inhibiting autophagy.[4] In melanoma, it disrupts autophagy flux by blocking the fusion of autophagosomes with lysosomes.[14]
-
Ferroptosis: In oral cancer, TFP has been shown to induce ferroptosis, an iron-dependent form of programmed cell death.[5] This is achieved by elevating lipid-derived ROS and inhibiting the glutathione (B108866) peroxidase 4 (GPX4) enzyme, a key regulator of ferroptosis.[5][15] This process is also dependent on autophagy.[15]
Targeting Cancer Stem Cells (CSCs)
CSCs are a subpopulation of tumor cells responsible for therapy resistance and relapse. TFP has demonstrated significant anti-CSC activity, particularly in lung cancer.[1][6] It effectively inhibits the formation of tumor spheroids, a key characteristic of CSCs.[1] Furthermore, TFP downregulates the expression of CSC markers like CD44 and CD133 and reduces the aldehyde dehydrogenase (ALDH)-positive cell population.[1] This anti-CSC effect is mediated, at least in part, through the inhibition of the Wnt/β-catenin signaling pathway.[1][16]
Reversal of Drug Resistance
TFP has shown promise in overcoming resistance to standard cancer therapies.[1] It can sensitize multidrug-resistant cells to chemotherapeutic agents like cisplatin (B142131) and targeted therapies such as gefitinib.[1][16] The mechanisms for this include the direct inhibition of P-glycoprotein, a membrane pump that effluxes chemotherapy drugs, and the suppression of anti-apoptotic proteins like Bcl-xL, which are often upregulated in resistant cells.[1][17] TFP has also been found to inhibit nuclear protein 1 (NUPR1), a stress-responsive protein implicated in chemoresistance.[4][18]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies, illustrating TFP's efficacy across different cancer types.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines The half-maximal inhibitory concentration (IC50) represents the TFP concentration required to inhibit cancer cell proliferation by 50%.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |
| Non-Small Cell Lung Cancer | CL141 | 8.5 | 48 | [6] |
| CL97 | 7.2 | 48 | [6] | |
| H1975 | 15 | 48 | [6] | |
| Colorectal Cancer | SW620 | 13.9 | 48 | [2][19] |
| HCT116 | 16.2 | 48 | [2][19] | |
| CT26 | 16.8 | 48 | [2][19] | |
| Glioblastoma | U87MG | ~10 | 48 | [19] |
| Oral Cancer | HSC-3 | 26.65 ± 1.1 | 24 | [19] |
| Ca9-22 | 23.49 ± 1.26 | 24 | [19] | |
| Pancreatic Cancer | MiaPaCa-2 | 7.59 - 15.75 | 24 | [19] |
Table 2: Effects of this compound on Cancer Stem Cell Populations Data shows the reduction in specific lung cancer stem-like cell populations after treatment with 5 µM TFP.
| Cell Line | CSC Marker | Control Population (%) | TFP-Treated Population (%) | Citation |
| CL141 | Side Population | 2.13 | 0.11 | [1] |
| CL152 | Side Population | 1.89 | 0.06 | [1] |
| CL141 | ALDH Positive | 4.31 | 0.84 | [1] |
| CL152 | ALDH Positive | 3.73 | 1.08 | [1] |
Table 3: Modulation of Key Signaling and Apoptotic Proteins by this compound
| Protein | Function | Effect of TFP | Cancer Type | Citation |
| p-AKT | Survival, Proliferation | Downregulated | Fibrosarcoma, Glioblastoma | [9][20] |
| p-β-catenin | Stemness, Invasion | Downregulated | Fibrosarcoma, Lung Cancer | [1][9] |
| c-Myc | Stemness, Proliferation | Downregulated | Lung Cancer | [1][6] |
| Bcl-2 | Anti-apoptotic | Downregulated | Lung Cancer, Colorectal Cancer | [1][2] |
| Bax | Pro-apoptotic | Upregulated | Lung Cancer, Colorectal Cancer | [1][2] |
| Cleaved Caspase-3 | Executioner Caspase | Upregulated | Lung Cancer, Colorectal Cancer | [1][10] |
| Cyclin D1 | Cell Cycle (G1) | Downregulated | Colorectal Cancer, TNBC | [2][11] |
| CDK4 | Cell Cycle (G1) | Downregulated | Colorectal Cancer, TNBC | [2][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of TFP concentrations (e.g., 1 µM to 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[21]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Treatment: Culture and treat cells with the desired concentrations of TFP for the specified time.
-
Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Treat cells with TFP for the desired duration (e.g., 12, 24, 48 hours).[2]
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.[19]
-
Protein Extraction: Treat cells with TFP, wash with cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key molecular interactions and experimental processes involved in TFP's anticancer activity.
Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.
Caption: TFP-induced intrinsic apoptosis pathway via mitochondrial dysregulation.
Caption: Mechanism of TFP-induced G0/G1 cell cycle arrest in cancer cells.
Caption: Standard experimental workflow for assessing TFP's anticancer effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a repurposed anticancer agent due to its pleiotropic effects on cancer cells. By targeting fundamental pathways such as Ca2+ signaling, cell cycle progression, and apoptosis, while also addressing the critical challenges of drug resistance and cancer stem cells, TFP represents a promising candidate for further preclinical and clinical investigation. Its well-established safety profile from decades of psychiatric use could expedite its transition into clinical trials for oncology.[1]
Future research should focus on identifying predictive biomarkers for TFP sensitivity in different tumor types and exploring rational combination therapies. For instance, combining TFP with standard chemotherapy, radiation, or immunotherapy could yield synergistic effects, enhancing therapeutic efficacy while potentially lowering required dosages and associated toxicities.[1][2][22] Elucidating the precise interplay between TFP-induced autophagy, apoptosis, and ferroptosis will be critical for optimizing its therapeutic application.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.tccf.org.tw [web.tccf.org.tw]
- 7. centers.ibs.re.kr [centers.ibs.re.kr]
- 8. This compound, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound exerts anti-osteosarcoma effect by inducing mitochondria-dependent apoptosis via AKT/TXNIP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing of antipsychotic this compound for treating brain metastasis, lung metastasis and bone metastasis of melanoma by disrupting autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 16. This compound, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. newatlas.com [newatlas.com]
- 19. benchchem.com [benchchem.com]
- 20. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma [cancer.fr]
- 21. benchchem.com [benchchem.com]
- 22. neurosciencenews.com [neurosciencenews.com]
Trifluoperazine as a Calmodulin Antagonist: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (B1681574) (TFP), a phenothiazine (B1677639) derivative, is a well-established antipsychotic drug that has found a significant role in research as a potent antagonist of calmodulin (CaM).[1] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that functions as a primary transducer of intracellular calcium signals. It modulates a vast array of enzymes and other target proteins, thereby playing a critical role in numerous cellular processes.[1] By binding to calmodulin, this compound prevents its interaction with target proteins, making it an invaluable tool for investigating Ca²⁺/CaM-dependent signaling pathways. This technical guide provides a comprehensive overview of the use of this compound as a calmodulin antagonist in a research setting, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Mechanism of Action: this compound's Antagonism of Calmodulin
The inhibitory effect of this compound on calmodulin is a result of its direct, high-affinity binding to the Ca²⁺-bound form of the protein.[1] Upon binding Ca²⁺, calmodulin undergoes a conformational change that exposes hydrophobic pockets on its surface.[1] this compound binds to these hydrophobic sites, and this interaction is primarily driven by hydrophobic forces between the aromatic rings of TFP and the hydrophobic residues within the calmodulin binding pockets.[1] This binding induces a further conformational change in calmodulin, rendering it unable to bind to and activate its downstream target enzymes.[2][3] Essentially, this compound acts as an antagonist by occupying the binding sites on calmodulin that are recognized by its target proteins.[1]
Quantitative Data
The interaction between this compound and calmodulin, as well as its effects on various cell lines, has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity and Stoichiometry of this compound and Calmodulin
| Parameter | Value | Conditions |
| Binding Stoichiometry (TFP:CaM) | 2:1 for apo-CaM; 4:1 for (Ca²⁺)₄-CaM | NMR Titration |
| Dissociation Constant (Kd) | Low μM range (1-5 μM) for TFP release from (Ca²⁺)₄-CaM | Not specified[4] |
| Binding Free Energy (ΔG) | -7.8 to -6.9 kcal/mol | Computational docking simulations[5] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U87MG | ~10 | 48 |
| Colorectal Cancer | SW620 | 13.9 | 48[1] |
| HCT116 | 16.2 | 48[1] | |
| CT26 | 16.8 | 48[1] | |
| Non-Small Cell Lung Cancer | CL83 | 14 | 48[6] |
| CL141 | 8.5 | 48[6] | |
| CL152 | 12 | 48[6] | |
| CL25 | 13 | 48[6] | |
| CL97 | 7.2 | 48[6] | |
| H1975 | 15 | 48[6] | |
| Oral Cancer | HSC-3 | 26.65 ± 1.1 | 24[7] |
| Ca9-22 | 23.49 ± 1.26 | 24[7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the role of this compound as a calmodulin antagonist. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by TFP and a general workflow for studying its effects.
Figure 1: TFP's effect on the Calmodulin-IP3R pathway.
Figure 2: TFP's effect on the PERK-eIF2α antiviral pathway.
Figure 3: General experimental workflow for studying TFP's effects.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on calmodulin-mediated cellular processes. Researchers should optimize these protocols for their specific experimental systems.
Calmodulin Binding Assay (Isothermal Titration Calorimetry)
This protocol describes the determination of the binding affinity of this compound to calmodulin using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event.
Materials:
-
Purified calmodulin protein
-
This compound hydrochloride
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM CaCl₂)[1]
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of calmodulin (e.g., 20-50 µM) in the dialysis buffer.
-
Prepare a stock solution of this compound (e.g., 200-500 µM) in the same dialysis buffer. To ensure buffer matching, dialyze both the calmodulin and the TFP solutions against the same batch of buffer overnight at 4°C.[8]
-
Degas both solutions for at least 10 minutes prior to the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the calmodulin solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the calmodulin solution, with sufficient time between injections for the signal to return to baseline.
-
As a control, perform an identical titration of this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the corrected data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to calmodulin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[4]
-
Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay
This assay measures the ability of this compound to inhibit the activity of calmodulin-dependent phosphodiesterase (PDE1), which hydrolyzes cyclic nucleotides (cAMP or cGMP).
Materials:
-
Purified or recombinant PDE1 enzyme
-
Purified calmodulin
-
[³H]-cAMP or [³H]-cGMP (substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)
-
This compound hydrochloride
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, calmodulin, and varying concentrations of this compound (and a vehicle control).
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding the PDE1 enzyme and [³H]-cAMP or [³H]-cGMP.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 30°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling for 1-2 minutes.
-
-
Conversion to Adenosine/Guanosine:
-
Cool the samples on ice.
-
Add snake venom nucleotidase to convert the [³H]-AMP or [³H]-GMP product to [³H]-adenosine or [³H]-guanosine.
-
Incubate at 30°C for 10-20 minutes.
-
-
Separation and Detection:
-
Apply the reaction mixture to an anion-exchange resin column to bind the unreacted [³H]-cAMP/cGMP and the [³H]-AMP/GMP.
-
Elute the [³H]-adenosine/guanosine with water or a low-salt buffer.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PDE1 activity as the amount of [³H]-adenosine/guanosine produced per unit time.
-
Plot the PDE1 activity against the concentration of this compound to determine the IC50 value.
-
Calcineurin (PP2B) Phosphatase Activity Assay
This colorimetric assay measures the inhibition of the Ca²⁺/calmodulin-dependent protein phosphatase, calcineurin (also known as PP2B), by this compound.
Materials:
-
Purified or recombinant calcineurin
-
Purified calmodulin
-
A specific phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂)[9]
-
This compound hydrochloride
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, calmodulin, and varying concentrations of this compound (and a vehicle control).
-
Add the calcineurin enzyme to each well.
-
Pre-incubate at 30°C for 10 minutes.
-
-
Phosphatase Reaction:
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 15-30 minutes.
-
-
Phosphate Detection:
-
Terminate the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate released by the phosphatase activity.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Create a standard curve using known concentrations of phosphate to determine the amount of phosphate released in each sample.
-
Calculate the calcineurin activity and plot it against the this compound concentration to determine the IC50 value.[10]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.[1]
-
Conclusion
This compound serves as a powerful pharmacological tool for investigating the multifaceted roles of calmodulin in cellular signaling.[1] Its ability to potently antagonize calmodulin has been instrumental in elucidating the involvement of Ca²⁺/CaM-dependent pathways in a wide range of physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting calmodulin-mediated signaling pathways.
References
- 1. Calmodulin Binding/ Wash Buffer [gbiosciences.com]
- 2. rcsb.org [rcsb.org]
- 3. Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. tainstruments.com [tainstruments.com]
- 6. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 10. abcam.com [abcam.com]
Trifluoperazine's Dual Impact on AKT and β-Catenin Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms through which the antipsychotic drug Trifluoperazine (TFP) exerts its effects on the critical AKT and β-catenin signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of TFP, particularly in the context of oncology.
Executive Summary
This compound, a phenothiazine-class antipsychotic, has demonstrated significant potential for repurposing as an anti-cancer agent. Its efficacy is largely attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer. This guide elucidates the inhibitory effects of TFP on the AKT and β-catenin pathways, providing a comprehensive overview of the underlying mechanisms, quantitative data from various studies, detailed experimental protocols, and visual representations of the signaling cascades. Evidence strongly suggests that TFP's primary mechanism involves the antagonism of the Dopamine Receptor D2 (DRD2), leading to a downstream cascade that ultimately curtails cell proliferation, invasion, and angiogenesis.
Mechanism of Action: A Two-Pronged Attack
This compound orchestrates a dual inhibition of the AKT and β-catenin signaling pathways, primarily initiated by its antagonistic action on the Dopamine Receptor D2 (DRD2).[1] This upstream event triggers a series of downstream consequences that collectively impede cancer cell progression.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[2] TFP has been shown to potently inhibit this pathway through multiple mechanisms:
-
Upstream Inhibition: TFP can curtail the initial signaling cascade that leads to PI3K activation by downregulating the expression of upstream activators like the SRC family of tyrosine kinases.[2]
-
Reduced AKT Phosphorylation: A key mechanism of TFP's action is the significant reduction in the phosphorylation of AKT at critical residues, namely Serine 473 (Ser473) and Threonine 308 (Thr308).[1] This dephosphorylation inactivates AKT, preventing it from phosphorylating its downstream targets.
-
Modulation of Downstream Effectors: The inhibition of AKT by TFP leads to the nuclear translocation of the FOXO3 transcription factor, a tumor suppressor that is normally kept in the cytoplasm by active AKT.[2][3] This results in the expression of genes involved in apoptosis and cell cycle arrest.
Attenuation of the β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is a hallmark of many cancers. TFP disrupts this pathway through the following actions:
-
Decreased β-catenin Phosphorylation: TFP treatment leads to a marked decrease in the phosphorylation of β-catenin at Serine 552 (Ser552).[1] This specific phosphorylation event, often mediated by AKT, is crucial for β-catenin's stability and nuclear translocation.
-
Prevention of Nuclear Translocation: By inhibiting Ser552 phosphorylation, TFP prevents β-catenin from moving into the nucleus.[1]
-
Downregulation of Target Genes: The absence of nuclear β-catenin leads to a reduction in the transcriptional activity of its target genes, which include key players in angiogenesis and cell proliferation such as vascular endothelial growth factor (VEGF).[1]
The interplay between the AKT and β-catenin pathways is critical, with AKT often acting as an upstream activator of β-catenin. TFP's ability to inhibit AKT directly contributes to the downregulation of β-catenin signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and protein expression, as reported in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 24 | ~10-20 | [4] |
| U87MG | Glioblastoma | 48 | ~10 | [4] |
| SW620 | Colorectal Cancer | 48 | 13.9 | [4] |
| HCT116 | Colorectal Cancer | 48 | 16.2 | [4] |
| CT26 | Colorectal Cancer | 48 | 16.8 | [4] |
| HSC-3 | Oral Cancer | 24 | 26.65 ± 1.1 | [5] |
| Ca9-22 | Oral Cancer | 24 | 23.49 ± 1.26 | [5] |
Table 2: Effect of this compound on Protein Phosphorylation and Expression
| Cell Line | Treatment | Target Protein | Change in Phosphorylation/Expression | Reference |
| HT1080 | 2.5 µM TFP for 18 hours | p-AKT (Ser473) | Decreased | [1] |
| HT1080 | 2.5 µM TFP for 18 hours | p-AKT (Thr308) | Decreased | [1] |
| HT1080 | TFP treatment | p-β-catenin (Ser552) | Decreased | [1] |
| PAH-PASMCs | TFP treatment | p-AKT (Ser473) | Decreased | [3][6] |
| HCT116 and CT26 | TFP treatment | p-AKT | Decreased | [7] |
| Ca922 | TFP treatment | p-AKT | Dose-dependent decrease | [8] |
| HCT116 and SW620 | 20 µM TFP | Cell Viability | Decreased | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the AKT and β-catenin signaling pathways.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,500 to 3,000 cells per well in 100 µL of culture medium and allow them to attach for 24 hours.[9]
-
Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in saline) to each well and incubate for 2 to 3 hours.[9]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound for the specified time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, p-β-catenin (Ser552), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Luciferase Reporter Assay for β-catenin Transcriptional Activity
This assay measures the transcriptional activity of β-catenin.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) or a control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The relative luciferase units (RLU) represent the transcriptional activity of β-catenin.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Investigation of this compound as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoperazine's Impact on Glioblastoma Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of trifluoperazine (B1681574) (TFP), a repurposed antipsychotic drug, in the inhibition of glioblastoma (GBM) invasion. Glioblastoma is the most aggressive and common primary brain tumor, characterized by rapid proliferation and extensive invasion into the surrounding brain tissue, which contributes significantly to its poor prognosis and high recurrence rates.[1][2] this compound has emerged as a promising agent that can penetrate the blood-brain barrier and exert anti-tumor effects through multiple mechanisms. This document outlines the core molecular pathways affected by TFP, presents quantitative data from key experimental findings, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanisms of Action
This compound's anti-invasive effects on glioblastoma are primarily attributed to two distinct signaling pathways:
-
Modulation of Intracellular Calcium Signaling via Calmodulin and IP3R: TFP is a known antagonist of calmodulin (CaM), a ubiquitous calcium-binding protein.[3][4] In glioblastoma cells, TFP binds to calmodulin subtype 2 (CaM2), causing it to dissociate from the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a calcium release channel on the endoplasmic reticulum.[1][3] This dissociation disinhibits IP3R subtypes 1 and 2, leading to a massive and irreversible release of calcium from intracellular stores.[1][2][5] The resulting disruption of calcium homeostasis is critical for suppressing glioblastoma cell proliferation, motility, and invasion.[1][2]
-
Inhibition of Glioma-Initiating Cell Phenotype Conversion: Radiation therapy, a standard treatment for GBM, can paradoxically induce a more aggressive phenotype by converting non-stem glioma cells into glioma-initiating cells (GICs).[6][7][8][9] TFP has been shown to interfere with this phenotype conversion.[6][7][8][9] The proposed mechanism involves the activation of Glycogen Synthase Kinase 3 (GSK3), which in turn leads to a reduction in the levels of phosphorylated Akt (p-Akt), Sox2, and β-catenin.[6][7][8][9] These proteins are crucial for maintaining the stem-like properties and invasive capacity of glioblastoma cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma cells from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| U87MG | MTT Assay | IC50 (48h) | ~10 µM | [10] |
| U87MG | Matrigel Invasion Assay | EC50 (24h) | ~10 µM | [1][5] |
| U251 | CCK-8 Assay | IC50 | 16 µM | |
| U87 | CCK-8 Assay | IC50 | 15 µM | |
| P3 (Primary) | CCK-8 Assay | IC50 | 15.5 µM |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | GBM Cell Line | Treatment | Outcome | Reference |
| Athymic nude mice | U87MG | 5 mg/kg/day TFP (21 days) | 50% reduction in tumor weight | [1] |
| Syngeneic and PDOX mice | Various | TFP + Radiation | Prolonged survival | [6][7] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: TFP's disruption of the Calmodulin-IP3R complex, leading to increased intracellular calcium and inhibition of invasion.
Caption: TFP's role in preventing radiation-induced glioma-initiating cell (GIC) conversion through GSK3 activation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating the anti-invasive effects of TFP on glioblastoma.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cells (e.g., U87MG)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TFP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TFP (e.g., 0, 1, 2, 5, 10, 20 µM) for 24, 48, and 72 hours.[11]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Transwell Invasion Assay
This assay quantifies the invasive potential of glioblastoma cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
This compound (TFP)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate for at least 4 hours at 37°C to allow it to solidify.[9]
-
Harvest glioblastoma cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add the desired concentration of TFP to the cell suspension.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the inserts.
-
Incubate for 24 hours at 37°C.[11]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This assay assesses the collective migration of glioblastoma cells.
Materials:
-
6-well plates
-
Glioblastoma cells (e.g., U87MG)
-
200 µL pipette tip
-
Complete culture medium
-
This compound (TFP)
-
Microscope with a camera
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.[12]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of TFP or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure using the formula: ((Initial width - Final width) / Initial width) * 100.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins in the signaling pathways affected by TFP.
Materials:
-
Glioblastoma cells
-
This compound (TFP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture glioblastoma cells and treat them with TFP for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Orthotopic Xenograft Mouse Model
This in vivo model is crucial for evaluating the therapeutic efficacy of TFP in a setting that more closely mimics the human disease.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87MG-luc)
-
Stereotactic frame
-
Anesthesia
-
This compound (TFP)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 1-5 x 10⁵ luciferase-expressing glioblastoma cells into the striatum of the mouse brain.
-
Allow the tumors to establish for 7-10 days, monitoring tumor growth by bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Randomize the mice into treatment groups (e.g., vehicle control, TFP, radiation, TFP + radiation).
-
Administer TFP via intraperitoneal injection or oral gavage at the desired dose and schedule.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Record animal survival and perform histological analysis of the brains at the end of the study.
References
- 1. centers.ibs.re.kr [centers.ibs.re.kr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma [escholarship.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 12. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoperazine: A Repurposed Antipsychotic Targeting the Core of Cancer Malignancy by Inhibiting Cancer Stem Cell Growth
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) are a subpopulation of tumor cells endowed with the ability to self-renew and differentiate, driving tumor initiation, metastasis, and therapeutic resistance. The urgent need for therapies that specifically eradicate this resilient cell population has led to the exploration of repurposing existing drugs. This technical whitepaper delves into the compelling preclinical evidence supporting the use of trifluoperazine (B1681574) (TFP), a phenothiazine-class antipsychotic, as a potent inhibitor of cancer stem cell growth. Through its multifaceted mechanism of action, primarily involving the antagonism of the dopamine (B1211576) D2 receptor and subsequent modulation of key oncogenic signaling pathways, TFP demonstrates significant potential in overcoming the hurdles posed by CSCs in various malignancies, including lung, colorectal, and glioblastoma. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways affected by TFP, offering a valuable resource for researchers and drug development professionals in oncology.
Introduction: The Cancer Stem Cell Challenge
The cancer stem cell hypothesis posits that a small fraction of cells within a tumor are responsible for its growth and propagation.[1][2] These CSCs exhibit stem-like properties, including self-renewal and the ability to give rise to the heterogeneous lineages of cancer cells that comprise a tumor.[3] A critical challenge in cancer therapy is the inherent resistance of CSCs to conventional treatments like chemotherapy and radiation, which often leads to tumor recurrence and metastasis.[1][2] Therefore, therapeutic strategies aimed at specifically targeting and eliminating CSCs are of paramount importance for achieving long-term remission and improving patient outcomes.
This compound, a drug with a long history of use in psychiatry, has emerged as a promising candidate for targeting CSCs.[1][4] Its ability to penetrate the blood-brain barrier and its established safety profile make it an attractive agent for repurposing in oncology.[5] This guide will explore the molecular mechanisms and experimental evidence that underpin TFP's efficacy against cancer stem cells.
Quantitative Assessment of this compound's Anti-CSC Activity
The efficacy of this compound in suppressing the cancer stem cell phenotype has been quantified across various cancer models. The following tables summarize key findings from in vitro and in vivo studies, providing a clear comparison of its effects.
Table 1: Inhibition of Cancer Stem Cell Markers and Properties by this compound
| Cancer Type | Cell Line(s) | Parameter Measured | Treatment Concentration | % Reduction / Effect | Citation |
| Non-Small Cell Lung Cancer | CL141 | Side Population | 5 µM | 2.13% to 0.11% | [3] |
| Non-Small Cell Lung Cancer | CL152 | Side Population | 5 µM | 1.89% to 0.06% | [3] |
| Non-Small Cell Lung Cancer | CL141 | ALDH-positive Subpopulation | 5 µM | 4.31% to 0.84% | [3][4] |
| Non-Small Cell Lung Cancer | CL152 | ALDH-positive Subpopulation | 5 µM | 3.73% to 1.08% | [3][4] |
| Non-Small Cell Lung Cancer | CL141 | Colony Formation | 5 µM | 64% | [3] |
| Non-Small Cell Lung Cancer | CL141 | Colony Formation | 10 µM | 96% | [3] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (µM) | Treatment Duration (hours) | Citation |
| Colorectal Cancer | HCT116, SW620 | Not specified, but effective at inducing apoptosis | 48 | [6] |
| Oral Cancer | HSC-3 | 26.65 ± 1.1 | 24 | [7] |
| Oral Cancer | Ca9-22 | 26.65 ± 1.1 | 24 | [7] |
| Non-Small Cell Lung Cancer | A549 | Not specified, but effective at various concentrations | 48 | [8] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment | Outcome | Citation |
| Non-Small Cell Lung Cancer | Orthotopic CSC animal models | This compound + Gefitinib | Enhanced tumor growth inhibition | [1][4] |
| Colorectal Cancer | Subcutaneous HCT116 and CT26 models | This compound (40mg/kg/day) | 58.4% and 54% growth inhibition, respectively | [6] |
| Glioblastoma | Syngeneic and patient-derived orthotopic xenograft (PDOX) mouse models | This compound + Radiation | Prolonged survival | [5][9] |
Core Mechanisms of Action: Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer stem cell effects by modulating several critical signaling pathways. The primary mechanism is believed to be its antagonism of the dopamine D2 receptor (DRD2), which is often upregulated in cancer cells and CSCs.[10][11]
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for CSC self-renewal and maintenance.[4][11] TFP has been shown to inhibit this pathway, leading to a decrease in the expression of key stemness factors.[3][4]
References
- 1. This compound, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. atsjournals.org [atsjournals.org]
- 4. web.tccf.org.tw [web.tccf.org.tw]
- 5. pnas.org [pnas.org]
- 6. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Antiviral Mechanism of Trifluoperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine (TFP), a phenothiazine (B1677639) derivative and approved antipsychotic agent, has demonstrated significant antiviral activity against a broad spectrum of viruses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning TFP's antiviral effects, focusing on its role as a calmodulin antagonist. The primary mechanism involves the induction of the PERK-eIF2α signaling pathway, leading to a global attenuation of host cell protein synthesis, a critical process for viral replication. Additionally, TFP interferes with other stages of the viral life cycle, including entry, uncoating, and late-stage morphogenesis. This document synthesizes current research findings, presenting quantitative data on TFP's efficacy, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
The continuous threat of viral pandemics necessitates the development of novel and broad-spectrum antiviral therapies. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for identifying and deploying effective antiviral agents. This compound, a drug with a long history of clinical use for psychosis, has emerged as a promising candidate for antiviral therapy.[1] Its ability to target host cellular pathways, rather than viral-specific components, suggests a lower propensity for the development of drug resistance. This guide elucidates the multifaceted antiviral mechanisms of TFP, providing a comprehensive resource for the scientific community.
Core Antiviral Mechanism: Induction of the PERK-eIF2α Pathway
The central mechanism of this compound's antiviral activity lies in its ability to disrupt the host cell's protein synthesis machinery, which viruses hijack for their own replication.[2] TFP achieves this by activating the PKR-like endoplasmic reticulum kinase (PERK)-eIF2α signaling axis.[2]
Calmodulin Antagonism
TFP is a known antagonist of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.[2] The antiviral activity of TFP is primarily mediated through its interaction with CaM, and not its other known target, the dopamine (B1211576) D2 receptor.[2]
PERK Activation and eIF2α Phosphorylation
By inhibiting calmodulin, TFP induces endoplasmic reticulum (ER) stress, a condition that activates PERK. Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2][3] This phosphorylation event converts eIF2 from an active GTP-bound state to an inactive GDP-bound state, effectively halting the initiation of cap-dependent translation.[2] This leads to a global reduction in protein synthesis, thereby creating an intracellular environment that is non-permissive for viral replication.[2] This mechanism has been shown to be effective against both RNA and DNA viruses, including Vesicular Stomatitis Virus (VSV) and Herpes Simplex Virus-1 (HSV-1).[2]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
Trifluoperazine's Disruption of Mitochondrial Membrane Potential in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing pharmaceuticals presents a promising and efficient avenue for novel cancer therapeutics. Trifluoperazine (TFP), a phenothiazine (B1677639) derivative and established antipsychotic medication, has demonstrated significant anticancer properties across various cancer cell lines. This technical guide provides a comprehensive analysis of TFP's efficacy in colorectal cancer (CRC), with a specific focus on its mechanism of action involving the disruption of mitochondrial membrane potential. This document collates quantitative data, details experimental methodologies for reproducibility, and visualizes the key signaling pathways and experimental workflows.
Quantitative Assessment of this compound's Anticancer Activity in Colorectal Cancer
This compound has been shown to inhibit the proliferation of colorectal cancer cells in a dose-dependent manner.[1] In vitro studies indicate that TFP induces G0/G1 cell cycle arrest and apoptosis in CRC cells.[2][3] A key event in this TFP-induced apoptotic process is the decrease in mitochondrial membrane potential, indicating the involvement of the mitochondria-mediated intrinsic apoptosis pathway.[2][4][5]
Below is a summary of the key quantitative findings from in-vitro studies on the effect of this compound on various colorectal cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Key Effects | Citation |
| SW620 | Human Colorectal Cancer | 13.9 | Induces G0/G1 arrest, apoptosis, and decreases mitochondrial membrane potential. | [2] |
| HCT116 | Human Colorectal Cancer | 16.2 | Impairs cell vitality in a dose- and time-dependent manner, inhibits proliferation, and induces apoptosis and autophagy.[6] Downregulates CCNE1, CDK4, and BCL-2; upregulates BAX.[6] | [2][6] |
| CT26 | Mouse Colorectal Cancer | 16.8 | Induces G0/G1 arrest and apoptosis. | [2] |
| SW1116 | Human Colon Cancer | 39 - 64 | Inhibits cell proliferation. | [1] |
| SW480 | Human Colon Cancer | 39 - 64 | Inhibits cell proliferation and migration. | [1] |
| HCT-15 | Human Colon Cancer | 39 - 64 | Inhibits cell proliferation. | [1] |
| COLO205 | Human Colon Cancer | 39 - 64 | Inhibits cell proliferation. | [1] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on colorectal cancer cells.
1. Cell Culture and Drug Treatment
-
Cell Lines: Human colorectal cancer cell lines (e.g., SW620, HCT116) and a mouse colorectal cancer cell line (CT26) are commonly used.[2] Normal human colon epithelial cells (HCoEpiC) and mouse embryo fibroblasts (NIH-3T3) can be used as non-tumorigenic controls.[2]
-
Culture Conditions: Cells are typically cultured in DME/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/ml), and streptomycin (B1217042) (0.1 mg/ml) in a humidified incubator at 37°C with 5% CO2.[2]
-
This compound Treatment: TFP is dissolved in a suitable solvent like DMSO to create a stock solution.[7] Cells are treated with varying concentrations of TFP for specified durations (e.g., 24, 48 hours) to determine its effects on cell viability, apoptosis, and mitochondrial membrane potential.
2. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[8][9] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
-
Reagent Preparation:
-
Staining Protocol (for adherent cells in a 96-well plate):
-
Seed cells in a 96-well plate and treat with this compound for the desired time. Include untreated cells as a negative control and cells treated with a mitochondrial membrane potential disrupter like CCCP (5-50 µM for 15-30 minutes) as a positive control.[8]
-
Carefully remove the culture medium.
-
Add 100 µl of the JC-1 working solution to each well.[10]
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.[9][10]
-
Aspirate the supernatant and wash the cells with 100 µl of pre-warmed 1X MMP-Assay Buffer.[10]
-
Add 100 µl of fresh 1X MMP-Assay Buffer to each well.[10]
-
-
Analysis:
-
Fluorescence Microscopy: Immediately analyze the cells under a fluorescence microscope. Healthy cells will show red fluorescent J-aggregates, while apoptotic cells will exhibit green fluorescent JC-1 monomers.[9]
-
Flow Cytometry: Harvest the cells and resuspend them in the assay buffer. Analyze the cells using a flow cytometer. Healthy cells with red J-aggregates are detected in the FL2 channel, while apoptotic cells with green JC-1 monomers are detected in the FL1 channel.[9]
-
Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em = 540/590 nm for J-aggregates (red) and Ex/Em = 485/535 nm for JC-1 monomers (green).[8] The ratio of red to green fluorescence is then calculated.
-
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Modulation of POPDC1 Expression by Phenothiazine and this compound Suppress Colon Cancer Growth and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 4. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as an alternative strategy for the inhibition of tumor growth of colorectal cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Trifluoperazine-Induced Apoptosis in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying trifluoperazine (B1681574) (TFP)-induced apoptosis in neuronal cells. TFP, a classical antipsychotic medication, has demonstrated a dual role, exhibiting both neuroprotective and neurotoxic effects contingent on concentration and cellular context. At higher concentrations, TFP is a potent inducer of apoptosis in neuronal cells through a complex interplay of signaling cascades. This document outlines the core pathways, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the signaling networks.
Core Signaling Pathways of this compound-Induced Neuronal Apoptosis
This compound orchestrates neuronal apoptosis primarily through the intrinsic, or mitochondrial, pathway. The key molecular events are initiated by cellular stress and converge
Synthesis of Novel Trifluoperazine Analogs for Anti-Glioblastoma Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain tumors, necessitating the development of novel therapeutic strategies. The repurposing of existing drugs with known safety profiles offers a promising avenue for accelerated drug discovery. Trifluoperazine (B1681574) (TFP), a phenothiazine-based antipsychotic medication, has demonstrated potential anti-cancer properties, including activity against glioblastoma. However, its efficacy in preclinical models has been limited. This technical guide details the synthesis of novel this compound analogs with enhanced anti-glioblastoma activity. We provide a comprehensive overview of the synthetic methodologies, in vitro and in vivo evaluation, and the underlying mechanisms of action of these promising compounds. This document is intended to serve as a resource for researchers and drug development professionals working towards more effective glioblastoma therapies.
Introduction: The Rationale for this compound Analog Development
This compound (TFP) is a well-established dopamine (B1211576) receptor antagonist and calmodulin inhibitor.[1][2] Its ability to cross the blood-brain barrier and modulate various cellular signaling pathways has made it an attractive candidate for repurposing in oncology.[3] Studies have shown that TFP can inhibit the growth of glioblastoma cells, in part by increasing intracellular calcium levels and inducing apoptosis.[4][5] However, in vivo studies have indicated that TFP alone does not significantly increase the survival time in mouse models of glioblastoma.[6][7] This has spurred efforts to synthesize novel TFP analogs with improved potency and efficacy against this devastating disease.
This guide focuses on a series of recently developed TFP analogs, highlighting their superior anti-glioblastoma activity compared to the parent compound. We will delve into the synthetic chemistry, present key biological data in a structured format, and provide detailed experimental protocols for the assays used to evaluate these compounds. Furthermore, we will visualize the key signaling pathways implicated in their mechanism of action.
Data Presentation: Anti-Glioblastoma Activity of Novel this compound Analogs
The anti-proliferative activity of a series of fourteen novel this compound analogs was evaluated against the human glioblastoma cell line U87MG and the patient-derived primary cell line GBL28. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of treatment. Two analogs, 3dc and 3dd , emerged as the most potent compounds, exhibiting 4-5 times greater inhibitory activity than this compound.[6][7]
| Compound | U87MG IC50 (µM)[6][7] | GBL28 IC50 (µM)[6][7] | Selectivity over Normal Neural Stem Cells (NSC)[6][7] |
| This compound (TFP) | ~10[8] | Not Reported | - |
| 3dc | 2.3 | 2.2 | Reasonable |
| 3dd | 2.2 | 2.1 | Reasonable |
Table 1: In Vitro Anti-Glioblastoma Activity of Lead this compound Analogs
In vivo evaluation of analog 3dc in an orthotopic brain xenograft mouse model of glioblastoma demonstrated a significant reduction in tumor size and an increase in survival time compared to control groups.[6][7]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the novel this compound analogs involves a multi-step process starting from 2-(trifluoromethyl)-10H-phenothiazine. A general procedure involves the N-alkylation of the phenothiazine (B1677639) core.[4][9]
Step 1: N-Alkylation of 2-(Trifluoromethyl)-10H-phenothiazine
A solution of 2-(trifluoromethyl)-10H-phenothiazine in a suitable solvent (e.g., dry benzene (B151609) or toluene) is treated with a strong base (e.g., sodium amide) to deprotonate the nitrogen atom.[10] Subsequently, an appropriate alkylating agent, such as a dihaloalkane (e.g., 1-bromo-3-chloropropane), is added to introduce the linker side chain. The reaction mixture is typically refluxed for several hours.[10]
Step 2: Introduction of the Amine Moiety
The resulting halogenated intermediate is then reacted with the desired amine (e.g., a substituted piperazine) to yield the final this compound analog. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as sodium carbonate.[11]
Example: Synthesis of Analog 3dc
While a specific detailed protocol for 3dc is not available in the public domain, a representative procedure based on similar phenothiazine syntheses would be as follows:
-
To a solution of 2-(trifluoromethyl)-10H-phenothiazine (1 eq) in anhydrous toluene, add sodium amide (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and add 1-bromo-4-chlorobutane (B103958) (1.5 eq) dropwise.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the intermediate by column chromatography.
-
Dissolve the purified intermediate (1 eq) in DMF, and add the desired substituted amine (1.2 eq) and sodium carbonate (2 eq).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction, add water, and extract the final product. Purify by column chromatography to yield the target analog.
Cell Culture
-
U87MG Cell Line: The U87MG human glioblastoma cell line is cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1 mM sodium pyruvate.[12] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
GBL28 Primary Cell Line: Patient-derived glioblastoma primary cells are cultured in serum-free medium to maintain their stem-like properties.[13][14] The medium is typically supplemented with growth factors such as EGF and FGF.[13]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]
-
Seed cells (e.g., 5 x 10³ U87MG cells/well) in a 96-well plate and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of the this compound analogs for 48 hours.[6][7]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Intracellular Calcium Measurement
Changes in intracellular calcium concentration ([Ca²⁺]i) can be measured using fluorescent calcium indicators like Fura-2 AM.[18][19]
-
Load the cultured glioblastoma cells with Fura-2 AM dye.
-
Wash the cells to remove excess dye.
-
Stimulate the cells with the this compound analogs.
-
Measure the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm using a fluorescence microscope or plate reader.[20]
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[20]
Orthotopic Brain Xenograft Mouse Model
This in vivo model is crucial for evaluating the efficacy of anti-cancer agents against glioblastoma in a more clinically relevant setting.[6][21]
-
Immunocompromised mice (e.g., athymic nude mice) are used.[3]
-
U87MG cells or patient-derived glioblastoma cells are stereotactically injected into the brain of the mice.[21]
-
Tumor growth is monitored using methods like bioluminescence imaging or magnetic resonance imaging (MRI).[3][6]
-
Once tumors are established, mice are treated with the this compound analogs (e.g., via oral gavage or intraperitoneal injection).[3]
-
The effects on tumor size and overall survival of the mice are recorded.[6][7]
Mechanism of Action and Signaling Pathways
The anti-glioblastoma activity of this compound and its analogs is multifactorial, involving the modulation of several key signaling pathways.
Dopamine Receptor and Calmodulin Inhibition
This compound is a known antagonist of dopamine D2 receptors and an inhibitor of calmodulin.[1][2] Inhibition of these targets disrupts downstream signaling cascades that are often dysregulated in cancer.
Calcium Signaling
A key mechanism of action is the elevation of intracellular calcium levels.[6][7] TFP and its analogs can disinhibit the IP3 receptor, an intracellular calcium release channel, by binding to calmodulin.[5] This sustained increase in cytosolic calcium can trigger apoptotic pathways.
Akt/GSK3β/β-catenin Pathway
This compound has been shown to activate Glycogen Synthase Kinase 3 (GSK3β), which leads to a reduction in phosphorylated Akt, Sox2, and β-catenin protein levels.[1] The β-catenin pathway is critically involved in cell proliferation and stem cell-like properties, which are hallmarks of glioblastoma.
Autophagy Inhibition
This compound can also act as an autophagy inhibitor, which can enhance the efficacy of radiotherapy in glioblastoma. By impairing the lysosomal degradation process, TFP can lead to the accumulation of autophagosomes and ultimately cell death.
Visualizations
Caption: Workflow for the synthesis and evaluation of novel this compound analogs.
Caption: Key signaling pathways modulated by this compound analogs in glioblastoma cells.
Conclusion and Future Directions
The development of novel this compound analogs represents a significant step forward in the search for more effective glioblastoma therapies. The enhanced potency of compounds like 3dc and 3dd in both in vitro and in vivo models highlights the potential of this chemical scaffold. The multifaceted mechanism of action, involving the disruption of key signaling pathways critical for glioblastoma cell survival and proliferation, provides a strong rationale for their further development.
Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of these lead analogs. Optimization of the chemical structure to further improve efficacy and minimize potential off-target effects will be crucial. Additionally, exploring combination therapies, for instance with standard-of-care treatments like temozolomide (B1682018) and radiation, could unlock synergistic effects and overcome treatment resistance. The findings presented in this guide provide a solid foundation for the continued investigation of this compound analogs as a promising new class of anti-glioblastoma agents.
References
- 1. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmedchem.com [jmedchem.com]
- 5. Video: An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 6. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijrap.net [ijrap.net]
- 11. acgpubs.org [acgpubs.org]
- 12. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 13. Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]
- 14. Isolation and culture of primary glioblastoma cells from human tumor specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glioblastoma cells express functional cell membrane receptors activated by daily used medical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 21. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Trifluoperazine Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of trifluoperazine (B1681574) hydrochloride and protocols for its preparation for use in cell culture experiments. This compound is a phenothiazine (B1677639) derivative and a potent antipsychotic drug that functions primarily as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] Its effects on various signaling pathways make it a valuable tool for in vitro research in neuroscience, oncology, and other fields.
Data Presentation: Solubility of this compound Hydrochloride
This compound hydrochloride exhibits varying solubility in common laboratory solvents. The following table summarizes the available quantitative data for easy reference. It is important to note that the dihydrochloride (B599025) salt is hygroscopic and should be stored accordingly.
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| Water | 50 g/L | ~104 mM | Clear solution. Freely soluble. | [4] |
| Water | 96 mg/mL | ~199.82 mM | - | [5] |
| DMSO | 20 mg/mL | ~41.6 mM | Soluble. | [6] |
| DMSO | 88 mg/mL | ~183.17 mM | - | [5] |
| Ethanol | 5 mg/mL | ~10.4 mM | Soluble. | [4] |
| Ethanol | 1.25 mg/mL | ~2.6 mM | - | [6] |
| Ethanol | 96 mg/mL | ~199.82 mM | - | [5] |
| PBS (pH 7.2) | 10 mg/mL | ~20.8 mM | - | [6] |
| DMF | 10 mg/mL | ~20.8 mM | - | [6] |
Molecular Weight of this compound dihydrochloride: 480.42 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Sterile Water
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water, suitable for most cell culture applications.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, and filtered water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile storage tubes (e.g., cryovials)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, weigh out 48.04 mg of this compound hydrochloride powder.
-
Dissolution: Aseptically transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of sterile water to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[4]
-
Sterilization: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[4] this compound hydrochloride solutions are sensitive to light.[7]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture. The final concentration will depend on the cell type and the specific experimental goals. Reported effective concentrations in cell culture range from the nanomolar to the low micromolar range.[8][9][10]
Materials:
-
10 mM this compound hydrochloride stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile serological pipettes and micropipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 111 µL of the 100 µM intermediate solution to 889 µL of fresh complete cell culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a control solution containing the same final concentration of the solvent used for the stock solution (in this case, sterile water) in the cell culture medium.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound hydrochloride or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Signaling Pathway: this compound Hydrochloride's Primary Mechanism of Action
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. 三氟拉嗪 盐酸盐 meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. journalsapi.israa.edu.ps [journalsapi.israa.edu.ps]
- 8. benchchem.com [benchchem.com]
- 9. Low concentrations of this compound affect striatal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [this compound's action on fibroblast proliferation in cell cultures. Comparison of different doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoperazine in Glioblastoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of trifluoperazine (B1681574) (TFP), a repurposed antipsychotic drug, in preclinical in vivo studies of glioblastoma (GBM) using mouse models. TFP has shown promise in sensitizing GBM cells to radiotherapy and chemotherapy by targeting multiple key signaling pathways involved in tumor progression and treatment resistance.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies including surgery, radiation, and chemotherapy.[1][2][3][4][5] A significant challenge in treating GBM is the presence of the blood-brain barrier (BBB), which restricts the penetration of many therapeutic agents.[1][2][4] this compound, an FDA-approved dopamine (B1211576) receptor antagonist, is known to cross the BBB and has demonstrated anti-cancer effects in GBM models by interfering with critical cellular processes such as phenotype conversion, calcium signaling, and autophagy.[1][2][6][7][8][9]
Mechanism of Action in Glioblastoma
This compound exerts its anti-glioblastoma effects through several mechanisms:
-
Dopamine Receptor Antagonism and Prevention of Phenotype Conversion: TFP acts as a dopamine receptor antagonist.[1][2][3] Studies have shown that radiation therapy can induce a shift in GBM cells towards a more treatment-resistant, glioma-initiating cell (GIC) phenotype.[1][2][3] TFP interferes with this radiation-induced phenotype conversion.[1][2][3][10] It leads to the activation of GSK3, which in turn reduces the levels of p-Akt, Sox2, and β-catenin, proteins associated with stemness and treatment resistance.[1][3][10]
-
Calmodulin Inhibition and Calcium Signaling Disruption: TFP is a known inhibitor of calmodulin (CaM), a key calcium-binding protein.[6][7][9][11][12][13] In GBM cells, TFP binding to CaM leads to the disinhibition of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), causing a massive and sustained release of calcium from intracellular stores.[7][11][12][13][14] This disruption of calcium homeostasis can trigger apoptosis and inhibit cell proliferation and invasion.[7][11][12][13]
-
Autophagy Inhibition: TFP has been identified as a novel autophagy inhibitor.[15][16][17][18] Autophagy can act as a pro-survival mechanism for cancer cells under stress, such as during radiotherapy. By impairing autophagy flux, TFP can enhance the sensitivity of GBM cells to radiation.[15][16][17][18] This effect is partly attributed to the impaired acidification of lysosomes and downregulation of cathepsin L.[15][16][18]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from preclinical studies of this compound in mouse models of glioblastoma.
Table 1: Effects of this compound on Tumor Growth in Glioblastoma Mouse Models
| Mouse Model | Glioblastoma Cell Line | TFP Dosage and Administration | Treatment Duration | Outcome | Reference |
| Athymic nude (BALB/c nu/nu) | U87MG (subcutaneous xenograft) | 5 mg/kg/day, intraperitoneal (i.p.) | 21 days | Significantly suppressed tumor growth (volume and weight) | [11][12] |
| Athymic nude (BALB/c nu/nu) | U87MG (orthotopic xenograft) | 10 mg/kg/day, i.p. | Not specified | Inhibited tumor growth | [11] |
| Syngeneic and Patient-Derived Orthotopic Xenograft (PDOX) | GL261, HK-374, HK-308 | 20 mg/kg, i.p. or subcutaneous (s.c.) | 3 weeks (5 days on/2 days off) | Reduced number of GICs in vivo when combined with radiation | [5] |
Table 2: Effects of this compound on Survival in Glioblastoma Mouse Models
| Mouse Model | Glioblastoma Cell Line | TFP Treatment Regimen | Outcome | Reference |
| Syngeneic and PDOX | GL261, HK-374, HK-308 | Continuous treatment with TFP and a single dose of radiation | Prolonged survival | [1][2][3] |
| Orthotopic xenograft | U251 and P3 | TFP combined with radiation | Significant antitumor effect and prolonged survival | [15][16] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.
Materials:
-
Glioblastoma cells (e.g., U87MG, GL261)
-
Athymic nude mice (e.g., BALB/c nu/nu), 5-6 weeks old
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hamilton syringe with a 26- or 30-gauge needle
-
Stereotactic frame
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture glioblastoma cells to 70-80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 to 3 x 10^6 cells in 2-5 µL.[11] Keep the cell suspension on ice.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using a standard protocol. Once anesthetized, secure the mouse in a stereotactic frame. Shave and sterilize the scalp with an antiseptic solution.
-
Craniotomy: Make a small incision in the scalp to expose the skull. Using a dental drill or a needle, create a small burr hole at the desired coordinates for injection into the frontal lobe (e.g., 1 mm anterior and 2 mm lateral to the bregma).
-
Intracranial Injection: Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura). Inject the cell suspension over several minutes to prevent backflow. After injection, leave the needle in place for a few minutes before slowly withdrawing it.
-
Wound Closure: Suture or apply surgical glue to close the scalp incision.
-
Post-operative Care: Administer analgesics as required and monitor the mice for recovery and any neurological signs.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or by observing clinical signs (e.g., weight loss, lethargy, neurological deficits).
Protocol 2: this compound Administration
This protocol outlines the preparation and administration of this compound to mice.
Materials:
-
This compound dihydrochloride (B599025) (TFP)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
TFP Solution Preparation: Dissolve TFP in sterile saline to the desired concentration (e.g., 2.5 mg/mL).[5] Ensure complete dissolution. Prepare fresh or store appropriately as per manufacturer's instructions.
-
Dosage Calculation: Calculate the volume of TFP solution to inject based on the mouse's body weight and the target dosage (e.g., 5, 10, or 20 mg/kg).[5][11]
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the TFP solution into the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum injury.
-
Subcutaneous (s.c.) Injection: Pinch the skin on the back of the neck or flank to form a tent and insert the needle at the base to inject the solution.
-
-
Treatment Schedule: Administer TFP according to the planned schedule. A common schedule is a 5-day on/2-day off regimen for several weeks.[5]
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) to the control group of mice.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multifaceted mechanism of action in glioblastoma.
Caption: Experimental workflow for this compound studies in glioblastoma mouse models.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma [cancer.fr]
- 5. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. This compound, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primo.bgu.ac.il [primo.bgu.ac.il]
- 9. Repurposing this compound for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. centers.ibs.re.kr [centers.ibs.re.kr]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.lih.lu [researchportal.lih.lu]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining IC50 Values of Trifluoperazine in Cancer Cell Lines
Introduction
Trifluoperazine (TFP), a phenothiazine (B1677639) derivative and FDA-approved antipsychotic drug, has demonstrated significant anticancer properties in a variety of cancer types, including glioblastoma, colorectal cancer, and lung cancer.[1][2] Its multifaceted mechanism of action involves the inhibition of dopamine (B1211576) D2 receptors and calmodulin, leading to cell cycle arrest, apoptosis, and the inhibition of autophagy in cancer cells.[1][2] The repurposing of existing drugs like TFP for oncology is an attractive strategy, and a critical first step in evaluating its therapeutic potential is to determine its half-maximal inhibitory concentration (IC50). The IC50 value quantifies the effectiveness of a compound in inhibiting a specific biological function, such as cell proliferation, by 50%.[3][4]
These application notes provide a comprehensive guide for researchers to determine the IC50 values of this compound across various cancer cell lines. This includes a summary of reported IC50 values, a detailed protocol for the MTT cell viability assay, and visualizations of key signaling pathways affected by TFP.
Data Presentation: IC50 Values of this compound
The potency of this compound varies across different cancer cell lines and is dependent on the treatment duration. The following table summarizes a selection of reported IC50 values to serve as a reference for designing dose-response experiments.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U87MG | ~10 - 15 | 48 |
| Glioblastoma | U251 | 16 | Not Specified |
| Glioblastoma | P3 (Primary) | 15.5 | Not Specified |
| Colorectal Cancer | SW620 | 13.9 | 48 |
| Colorectal Cancer | HCT116 | 16.2 | 48 |
| Colorectal Cancer | CT26 | 16.8 | 48 |
| Non-Small Cell Lung Cancer | CL141 | 8.5 | 48 |
| Non-Small Cell Lung Cancer | CL97 | 7.2 | 48 |
| Non-Small Cell Lung Cancer | CL83 | 14 | 48 |
| Non-Small Cell Lung Cancer | CL152 | 12 | 48 |
| Non-Small Cell Lung Cancer | H1975 | 15 | 48 |
| Leukemia | KG-1a | 4.58 | 48 |
| Breast Cancer | MCF7 | 11.33 | Not Specified |
Note: IC50 values can vary based on experimental conditions, cell passage number, and the specific assay used.
Experimental Protocols
A common and reliable method for determining the IC50 value of a compound is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
MTT Assay for Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cancer cell line by 50%.
Materials:
-
This compound (TFP)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.5% Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Microplate spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: a. Culture the selected cancer cell line to logarithmic phase. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[7] Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]
-
This compound Treatment: a. Prepare a stock solution of TFP in DMSO. b. Perform serial dilutions of TFP in complete culture medium to achieve a range of final concentrations. Based on the table above, a starting range of 1 µM to 50 µM is advisable.[3] c. Include a vehicle control (medium with the same concentration of DMSO used for the highest TFP dose) and a no-treatment control (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of TFP. e. Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][7] b. Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[6] c. Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.[7]
-
Data Acquisition and Analysis: a. Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[3] b. Calculate the percentage of cell viability for each TFP concentration using the following formula: Cell Viability (%) = (OD of Treated Cells / OD of Control Cells) x 100 c. Plot the cell viability (%) against the logarithm of the TFP concentration. d. Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of TFP that corresponds to 50% cell viability.[4][8]
Visualizations: Workflows and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated.
Caption: Workflow for determining the IC50 value of this compound using the MTT assay.
Caption: TFP inhibits the DRD2/AKT/β-catenin signaling pathway to reduce cancer cell invasion.[9]
Caption: this compound induces apoptosis by modulating pro- and anti-apoptotic proteins.[1][2]
Caption: TFP acts as an autophagy inhibitor by impairing lysosomal function, leading to cell death.[10][11]
References
- 1. atsjournals.org [atsjournals.org]
- 2. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Trifluoperazine-Induced Cytotoxicity using an MTT Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine (B1681574) (TFP), a phenothiazine (B1677639) derivative traditionally used as an antipsychotic agent, has demonstrated significant anticancer properties in various preclinical studies.[1][2] Its mechanisms of action are multifaceted, primarily involving the antagonism of dopamine (B1211576) receptors and the inhibition of calmodulin, a key calcium-binding protein.[1][3] These actions disrupt several critical cellular signaling pathways, leading to the inhibition of cancer cell proliferation, invasion, and induction of apoptosis.[1][2][3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Introduction to this compound's Anticancer Activity
This compound exerts its anticancer effects through various mechanisms. It is a known dopamine receptor antagonist and a calmodulin (CaM) inhibitor.[1][3] By binding to calmodulin, TFP can modulate calcium signaling, which is crucial for cell proliferation and survival.[3][4] Studies have shown that TFP can induce G0/G1 cell cycle arrest in colorectal cancer cells and trigger mitochondria-mediated intrinsic apoptosis.[2][4] In glioblastoma cells, TFP has been shown to suppress proliferation and invasion by causing a massive and irreversible release of intracellular calcium.[3] Furthermore, TFP has been observed to inhibit the PI3K/Akt and Wnt/β-catenin signaling pathways and to induce apoptosis in non-small cell lung cancer cells.[1][5] The cytotoxic effects of TFP have been documented across a range of cancer cell lines, making it a compound of interest for drug repurposing in oncology.[2][6][7]
Principle of the MTT Assay
The MTT assay is a widely used method for determining cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product.[8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Protocol: this compound MTT Assay
This protocol is a general guideline and may require optimization depending on the specific cell line and laboratory conditions.
Materials:
-
This compound dihydrochloride (B599025) (TFP)
-
Cancer cell line of interest (e.g., A549, U87MG, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (test wavelength) and 630 nm (reference wavelength)[10]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
-
This compound Treatment:
-
Prepare a stock solution of TFP in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of TFP in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20, 30 µM).[1][7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TFP. Include wells with medium only (no cells) for background control and wells with untreated cells (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[10]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 humidified incubator, protected from light.[10] During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of TFP that causes a 50% reduction in cell viability, can be determined by plotting the percent viability against the log of the TFP concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following tables summarize representative quantitative data for the effect of this compound on the viability of different cancer cell lines as determined by MTT assays in published studies.
| Cell Line | Cancer Type | Incubation Time (h) | TFP Concentration Range (µM) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 | 0, 1, 2, 5, 10, 20 | ~10-20 | [1] |
| U87MG | Glioblastoma | 24 | Not specified | Not specified | [3] |
| HCT116 | Colorectal Cancer | 48 | 0-40 | ~15-20 | [2] |
| CT26 | Colorectal Cancer | 48 | 0-40 | ~10-15 | [2] |
| MiaPaCa-2 | Pancreatic Cancer | 24 | 0-30 | ~10.46-15.07 | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
This compound's Signaling Pathway Inhibition
Caption: Key signaling pathways affected by this compound leading to anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Dissecting the Anticancer Mechanism of this compound on Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. centers.ibs.re.kr [centers.ibs.re.kr]
Application Notes and Protocols: Trifluoperazine-Induced G0/G1 Arrest in Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trifluoperazine (TFP), a phenothiazine (B1677639) derivative and approved antipsychotic drug, has demonstrated significant anticancer properties.[1] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on colorectal cancer (CRC) cell lines, specifically its ability to induce cell cycle arrest at the G0/G1 phase. The provided methodologies and data are intended to guide researchers in exploring TFP as a potential therapeutic agent for colorectal cancer.
Mechanism of Action
This compound induces G0/G1 cell cycle arrest in colorectal cancer cells by modulating the expression of key cell cycle regulatory proteins.[2][3][4] Treatment with TFP leads to the downregulation of cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 4 (CDK4), cyclin D1, and cyclin E.[2][3][4] Concurrently, TFP upregulates the expression of the cyclin-dependent kinase inhibitor p27.[2][3][4] The inhibition of CDK/cyclin complexes and the increase in p27 prevent cells from progressing from the G1 phase to the S phase, thereby inhibiting proliferation.
Data Presentation
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of TFP required to inhibit the proliferation of cancer cell lines by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| SW620 | Colorectal Cancer | 13.9 | 48 |
| HCT116 | Colorectal Cancer | 16.2 | 48 |
| CT26 | Colorectal Cancer | 16.8 | 48 |
| SW1116 | Colon Cancer | ~39-64 | Not Specified |
| SW480 | Colon Cancer | ~39-64 | Not Specified |
| HCT-15 | Colon Cancer | ~39-64 | Not Specified |
| COLO205 | Colon Cancer | ~39-64 | Not Specified |
Data compiled from multiple sources.[3][5]
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells
Treatment with TFP leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Control | (Baseline %) | (Baseline %) | (Baseline %) |
| HCT116 | TFP (15 µM, 48h) | Increased | Decreased | Decreased |
| CT26 | Control | (Baseline %) | (Baseline %) | (Baseline %) |
| CT26 | TFP (15 µM, 48h) | Increased | Decreased | Decreased |
Note: Specific percentage values were not provided in the source material, but a significant increase in the G0/G1 phase population was reported.[2][3]
Table 3: Effect of this compound on G0/G1 Phase-Related Protein Expression
TFP treatment for 48 hours alters the expression of key proteins that regulate the G0/G1 phase of the cell cycle.
| Cell Line | Protein | Change in Expression |
| HCT116 | CDK2 | Decreased |
| HCT116 | CDK4 | Decreased |
| HCT116 | Cyclin D1 | Decreased |
| HCT116 | Cyclin E | Decreased |
| HCT116 | p27 | Increased |
| CT26 | CDK2 | Decreased |
| CT26 | CDK4 | Decreased |
| CT26 | Cyclin D1 | Decreased |
| CT26 | Cyclin E | Decreased |
| CT26 | p27 | Increased |
Data summarized from Western blot analyses.[2][3]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW620, and mouse colorectal cancer cell line CT26.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Further dilute in the culture medium to the desired final concentrations for experiments.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of TFP or vehicle control (DMSO). Incubate for the desired duration (e.g., 12, 24, or 48 hours).
Protocol 2: Cell Viability (MTT) Assay
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of TFP for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 560 nm using a microplate reader.[5]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Seed colorectal cancer cells in 12-well plates and treat with TFP for the desired time points (e.g., 12, 24, 48 hours).[6]
-
Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 75% ice-cold ethanol (B145695) overnight at -20°C.[3]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[3] PI is excited at 488 nm and emission is detected at ~617 nm.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
-
Protein Extraction: After treatment with TFP for 48 hours, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2, CDK4, Cyclin D1, Cyclin E, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using software like ImageJ and normalize to the loading control.
Visualizations
Signaling Pathway of TFP-Induced G0/G1 Arrest
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 3. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of POPDC1 Expression by Phenothiazine and this compound Suppress Colon Cancer Growth and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Trifluoperazine in Overcoming Gefitinib Resistance in Lung Cancer
Application Notes and Protocols for Researchers
Introduction
Gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a first-line treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance significantly limits its long-term efficacy. Recent research has identified the antipsychotic agent Trifluoperazine (TFP) as a promising candidate for overcoming gefitinib resistance. TFP has been shown to inhibit the growth of cancer stem cells (CSCs), which are implicated in drug resistance and tumor recurrence.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols based on preclinical studies for utilizing TFP in combination with gefitinib to counteract resistance in lung cancer cells.
Mechanism of Action
This compound circumvents gefitinib resistance primarily by targeting the cancer stem cell population and modulating key signaling pathways. In gefitinib-resistant NSCLC cells, TFP has been demonstrated to:
-
Inhibit Cancer Stem Cell Properties: TFP effectively reduces the formation of tumor spheroids, a key characteristic of CSCs, and down-regulates the expression of CSC markers such as CD44 and CD133.[1][2][3][4][5][6][7]
-
Induce Apoptosis: TFP treatment leads to a dose-dependent increase in apoptosis in gefitinib-resistant lung cancer cells.[1][3] This is associated with the upregulation of pro-apoptotic proteins like Bax, Bak, cleaved PARP, caspase-3, and caspase-9, and the downregulation of anti-apoptotic proteins such as Bcl-2, XIAP, and Mcl-1.[1]
-
Inhibit the Wnt/β-catenin Signaling Pathway: TFP has been shown to suppress the Wnt/β-catenin signaling pathway in gefitinib-resistant lung cancer spheroids.[1][2][3][4][5][6][7] The disruption of this pathway is believed to enhance the efficacy of gefitinib.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on gefitinib-resistant NSCLC cell lines.
Table 1: Characteristics and IC50 Values of Gefitinib-Resistant NSCLC Cell Lines
| Cell Line | Histology | EGFR Mutation Status | Resistance to EGFR-TKI | IC50 for Gefitinib | IC50 for this compound |
| CL83 | Adenocarcinoma | Wild-Type | Intrinsic resistance | >10 µM | 14 µM |
| CL141 | Adenocarcinoma | Wild-Type | Intrinsic resistance | >10 µM | 8.5 µM |
| CL152 | Squamous cell carcinoma | Wild-Type | Intrinsic resistance | >10 µM | 12 µM |
| CL97 | Adenocarcinoma | G719A+T790M | Acquired resistance | Not Specified | Not Specified |
Data extracted from a study by Yeh et al.[1]
Table 2: Effect of this compound on the Side Population of Gefitinib-Resistant NSCLC Cells
| Cell Line | Initial Side Population (%) | Side Population after 5 µM TFP (%) |
| CL83 | 1.54 | Significantly decreased |
| CL141 | 2.13 | Significantly decreased |
| CL152 | 1.95 | Significantly decreased |
| CL97 | 1.90 | Significantly decreased |
Data extracted from a study by Yeh et al.[3]
Experimental Protocols
1. Cell Viability and Apoptosis Assays
-
Cell Culture: Gefitinib-resistant NSCLC cell lines (e.g., CL141, CL97) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, gefitinib, or a combination of both for 48-72 hours.
-
Viability Assay (MTT): After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.
-
Apoptosis Assay (Annexin V/PI Staining): Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are analyzed by flow cytometry to quantify early and late apoptotic cells.[1][3]
2. Tumor Spheroid Formation Assay
-
Cell Seeding: Single cells from gefitinib-resistant lines are seeded in ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: this compound and/or gefitinib are added to the medium at the time of seeding.
-
Spheroid Formation: Cells are incubated for 7-14 days to allow for the formation of tumor spheroids.
-
Quantification: The number and size of spheroids are measured and compared across different treatment groups.[3]
3. Western Blot Analysis
-
Protein Extraction: Cells are treated with TFP and/or gefitinib, and whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., β-catenin, Bax, Bcl-2, cleaved caspase-3, PARP, and β-actin as a loading control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
4. In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Gefitinib-resistant lung cancer cells are injected subcutaneously or orthotopically into the mice.[1][2][3][4][5][6] For orthotopic models, cells can be injected into the tail vein.[8]
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, gefitinib alone, TFP alone, and the combination of gefitinib and TFP. TFP is typically administered via intraperitoneal injection.[8]
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. For orthotopic models, tumor burden can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess cell proliferation, apoptosis, and signaling pathway modulation.
Visualizations
Caption: Mechanism of TFP in overcoming gefitinib resistance.
Caption: Experimental workflow for evaluating TFP efficacy.
Caption: Logical relationship of TFP and gefitinib in lung cancer.
References
- 1. web.tccf.org.tw [web.tccf.org.tw]
- 2. This compound, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. This compound and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment [mdpi.com]
Application Notes: Analysis of Trifluoperazine-Induced Apoptosis using Annexin V/PI Staining and Flow Cytometry
Introduction
Trifluoperazine (B1681574) (TFP), a phenothiazine (B1677639) derivative traditionally used as an antipsychotic medication, has garnered significant interest in cancer research for its pro-apoptotic effects across various cell lines.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry to quantify and analyze apoptosis induced by this compound. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing robust data for mechanistic studies and drug efficacy evaluation.
Principle of Annexin V/PI Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis.[4] Its principle lies in the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) for detection by flow cytometry.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA. This dual staining strategy allows for the discrimination of different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[4]
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multifaceted mechanism, primarily involving the intrinsic (mitochondrial) pathway.[6] Key signaling events include:
-
Induction of Oxidative Stress and Calcium Dysregulation : TFP can generate reactive oxygen species (ROS) and disrupt intracellular calcium homeostasis, creating a cytotoxic environment that promotes apoptosis.[6] As a calmodulin inhibitor, TFP interferes with calcium signaling pathways.[3][6]
-
Mitochondrial Dysfunction : The accumulation of ROS and calcium overload leads to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the loss of mitochondrial membrane potential (MMP).[6]
-
Modulation of Bcl-2 Family Proteins : TFP has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting mitochondrial outer membrane permeabilization.[2][3][6]
-
Caspase Activation : The release of cytochrome c from the mitochondria into the cytoplasm triggers the formation of the apoptosome and subsequent activation of caspase-9, the initiator caspase. Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[6]
-
Inhibition of Pro-Survival Pathways : TFP can inhibit the PI3K/AKT signaling pathway, a crucial pro-survival pathway, thereby tilting the cellular balance towards apoptosis.[6]
Below is a diagram illustrating the signaling cascade of this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling cascade.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the pro-apoptotic effects of this compound.
Table 1: Effect of this compound on Apoptosis in Different Cell Lines
| Cell Line | TFP Concentration | Exposure Time | Apoptotic Cell Population (%) | Reference |
| U87MG (Glioma) | 10 µM | 48 h | Increased vs. control | [7] |
| T24/R (Cisplatin-resistant Urothelial Carcinoma) | 25 µM | 24 h | Significantly increased vs. mock | [8] |
| Ca922 (Oral Squamous Carcinoma) | Dose-dependent | 48 h | Dose-dependent increase | [9] |
| Multiple Myeloma (U266 & RPMI 8226) | 30 µM | 24 h | Apoptosis induced | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| A549 (Lung Adenocarcinoma) | Not specified, but dose- and time-dependent inhibition | Not specified | [2] |
| Colorectal Cancer Cells | Time-dependent suppression of viability | Not specified | [3] |
| SH-SY5Y (Neuroblastoma) | 5 µM | Not Specified | [6] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding : Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Cell Adherence/Growth : Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Incubation : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for TFP). Incubate the cells for the desired period (e.g., 24, 48 hours).
II. Annexin V/PI Staining for Flow Cytometry
This protocol is a general guideline; reagent volumes and incubation times may need to be optimized based on the specific cell type and Annexin V/PI kit used.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10]
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC or Annexin V-APC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting :
-
Suspension cells : Collect the cells by centrifugation.
-
Adherent cells : Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) or gentle scraping to maintain cell membrane integrity.[4] It is crucial to also collect the supernatant, as it may contain apoptotic cells that have detached.[6]
-
-
Washing : Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the cell pellet in PBS.[4][6]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][10]
-
Staining :
-
Incubation : Incubate the tubes for 15 minutes at room temperature in the dark.[4][6]
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube.[4][6] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer as soon as possible, preferably within 1 hour.[6] Set up appropriate compensation controls for the fluorochromes used.
III. Data Analysis
-
Gating Strategy :
-
First, gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
-
Quadrant Analysis :
-
Lower-left quadrant (Annexin V- / PI-) : Viable cells
-
Lower-right quadrant (Annexin V+ / PI-) : Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+) : Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+) : Necrotic cells
-
-
Quantification : Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.
Below is a diagram of the experimental workflow.
Caption: General experimental workflow for apoptosis analysis.
References
- 1. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of this compound induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 4. bosterbio.com [bosterbio.com]
- 5. kumc.edu [kumc.edu]
- 6. benchchem.com [benchchem.com]
- 7. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Administering Trifluoperazine in Combination with Radiation Therapy in Animal Models of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of Trifluoperazine (TFP), a dopamine (B1211576) receptor antagonist, with radiation therapy in preclinical animal models of glioblastoma (GBM). The combination has shown significant promise in delaying tumor growth and extending survival by preventing radiation-induced resistance.[1][2][3][4]
Application Notes
This compound, a drug historically used for schizophrenia, has been identified as a potent agent capable of enhancing the efficacy of radiation therapy for glioblastoma.[1][2][3][4] Research has demonstrated that radiation can induce a phenotype conversion in non-tumorigenic glioma cells, transforming them into treatment-resistant glioma-initiating cells (GICs), which contributes to tumor recurrence.[2][3] TFP is believed to counteract this process, not by directly sensitizing cells to radiation, but by preventing this radiation-induced conversion to a resistant phenotype.[2][3][4]
In animal models, the combination of TFP and radiation has led to a dramatic increase in overall survival compared to radiation alone.[1][4][5] This effect has been observed in both syngeneic and patient-derived orthotopic xenograft (PDOX) mouse models of GBM, suggesting broad applicability.[2][6] The mechanism of action involves the modulation of key signaling pathways, including the inhibition of radiation-induced increases in p-Akt, Sox2, and β-catenin protein levels, as well as Nanog mRNA expression, downstream of GSK3 activation.[2][6]
These findings provide a strong rationale for the clinical investigation of TFP as an adjunct to radiation therapy in GBM patients. The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on the combination of this compound and radiation therapy in glioblastoma animal models.
Table 1: Survival Data in Glioblastoma Mouse Models
| Animal Model | Treatment Group | Median Survival (days) | Percent Increase in Survival vs. Radiation Alone | Reference |
| Syngeneic (GL261) | Radiation Only | 67.7 | - | [1][5] |
| Syngeneic (GL261) | Radiation + TFP | >200 | >195% | [1][5] |
| PDOX (HK-374) | Radiation Only | Not Specified | - | [2] |
| PDOX (HK-374) | Radiation + TFP | Significantly Prolonged | Not Quantified | [2] |
| PDOX (HK-308) | Radiation Only | Not Specified | - | [2] |
| PDOX (HK-308) | Radiation + TFP | Significantly Prolonged | Not Quantified | [2] |
Experimental Protocols
Orthotopic Glioblastoma Mouse Model Establishment
This protocol describes the intracranial implantation of glioblastoma cells to create an orthotopic tumor model.
Materials:
-
Glioblastoma cells (e.g., GL261 murine glioma cells, or patient-derived xenograft lines like HK-308, HK-374)
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice for human cells) or syngeneic mice (e.g., C57BL/6 for GL261 cells)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Standard surgical tools
Procedure:
-
Culture glioblastoma cells to 80% confluency.
-
Harvest and resuspend the cells in sterile PBS or appropriate media at a concentration of 1 x 10^5 cells/μL.
-
Anesthetize the mouse and mount it in the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired stereotactic coordinates. For the striatum, typical coordinates are 2 mm lateral and 1 mm anterior to the bregma.
-
Slowly inject 2-5 μL of the cell suspension (containing 2 x 10^5 to 5 x 10^5 cells) at a depth of 3 mm from the dura.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animal for recovery and neurological symptoms.
-
Confirm tumor engraftment and monitor growth using bioluminescence imaging.
This compound and Radiation Administration
This protocol outlines the administration of TFP and radiation to tumor-bearing mice.
Materials:
-
This compound hydrochloride (dissolved in sterile saline at 2.5 mg/mL)
-
Small animal irradiator
-
Lead shielding
Procedure:
-
Tumor Growth Confirmation: Once tumors are established (confirmed by bioluminescence imaging, typically 3-21 days post-implantation depending on the cell line), randomize the animals into treatment groups.[2]
-
Radiation Therapy:
-
Anesthetize the tumor-bearing mouse.
-
Place the mouse in the irradiator with lead shields protecting the body, exposing only the head.
-
Deliver a single dose of radiation (e.g., 4 Gy or 10 Gy) to the tumor.[2] The timing of radiation depends on the tumor model:
-
-
This compound Administration:
-
Administer TFP at a dose of 20 mg/kg.
-
The route of administration can be intraperitoneal (i.p.) or subcutaneous (s.c.).
-
Follow a schedule of 5 consecutive days of treatment followed by 2 days off (5 days on/2 days off).
-
Continue this treatment schedule for the duration of the study or until euthanasia endpoints are reached.
-
Assessment of Treatment Efficacy
This protocol details the methods for evaluating the effectiveness of the combination therapy.
Materials:
-
In vivo imaging system (e.g., IVIS) for bioluminescence
-
D-luciferin
-
Software for statistical analysis
Procedure:
-
Tumor Growth Monitoring:
-
Perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor tumor growth.
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg).
-
After 5-10 minutes, anesthetize the mice and capture the bioluminescent signal using the imaging system.
-
Quantify the signal intensity to assess tumor burden.
-
-
Survival Analysis:
-
Monitor the animals daily for signs of neurological deficits or other health issues requiring euthanasia.
-
Record the date of death or euthanasia for each animal.
-
Generate Kaplan-Meier survival curves to compare the survival rates between the different treatment groups.
-
Perform statistical analysis (e.g., log-rank test) to determine the significance of any observed differences in survival.
-
Visualizations
Experimental Workflow
Caption: Workflow for TFP and radiation therapy in GBM mouse models.
Signaling Pathway of TFP in Preventing Radiation Resistance
Caption: TFP's proposed mechanism in overcoming radiation resistance.
References
- 1. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction to Survival Statistics: Kaplan-Meier Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trifluoperazine (TFP) Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects
Welcome to the technical support center for Trifluoperazine (B1681574) (TFP), a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth information to help you identify and minimize the off-target effects of TFP in your cell culture experiments, ensuring the accuracy and specificity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about using TFP in a research setting.
Q1: What is the primary mechanism of action for this compound? this compound (TFP) is a first-generation antipsychotic drug belonging to the phenothiazine (B1677639) class.[1] Its primary therapeutic effect comes from its potent antagonism of the Dopamine (B1211576) D2 receptor in the brain's mesolimbic pathway.[2][3][4] By blocking this receptor, TFP reduces the effects of excess dopamine, which is associated with symptoms of psychosis.[3]
Q2: What are the major, well-documented off-target effects of TFP? The most significant off-target effect of TFP is the inhibition of calmodulin (CaM), a ubiquitous and essential calcium-binding protein.[5][6] CaM is a critical transducer of intracellular calcium signals, and its inhibition can impact numerous downstream cellular processes.[7] TFP also exhibits antagonist activity at other receptors, including adrenergic and serotonin (B10506) receptors, which can contribute to its broader pharmacological profile and potential side effects.[2]
Q3: At what concentration range do off-target effects typically become prominent? The on-target effect at the Dopamine D2 receptor occurs at very low nanomolar concentrations (Kd ≈ 0.96 nM, Ki ≈ 2.63 nM).[2][8] In contrast, significant inhibition of calmodulin and cytotoxic effects in many cancer cell lines are typically observed in the low to mid-micromolar (µM) range (e.g., 1-20 µM).[6][9] Therefore, if your experiments require TFP concentrations in the micromolar range, it is crucial to consider and control for off-target effects. Cell spreading and migration have been shown to be inhibited at 10 µM TFP.[10]
Q4: Can TFP's off-target effects lead to cytotoxicity? Yes, TFP can induce dose-dependent cytotoxicity in various cell lines, often through mechanisms linked to its off-target activities.[11][12][13] For example, its interaction with calmodulin can disrupt calcium homeostasis, leading to apoptosis.[6] Studies have also linked TFP-induced cell death to the induction of ER stress, lysosomal membrane permeabilization, and modulation of signaling pathways like STAT3 and mTOR.[11][14]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter when working with TFP.
Problem 1: I'm observing high levels of cell death at concentrations intended to only block D2 receptors.
-
Possible Cause: Your cell line may be particularly sensitive to TFP's off-target cytotoxic effects, which can occur even at low micromolar concentrations. Alternatively, the compound may be degrading.
-
Troubleshooting Steps:
-
Verify TFP Integrity: Phenothiazines like TFP are susceptible to oxidation and photodegradation. A color change in your solution (e.g., to yellow or pink) indicates degradation. Always prepare fresh solutions from a validated stock and protect them from light.
-
Perform a Dose-Response Curve: Run a cell viability assay (e.g., MTT or Trypan Blue) with a wide range of TFP concentrations to determine the precise IC50 value for your specific cell line and experimental duration.
-
Use a More Specific Antagonist: As a negative control, use a different D2 antagonist with a lower affinity for calmodulin and other off-targets. If this control compound does not produce the same level of cytotoxicity at equivalent D2-blocking concentrations, the cell death is likely due to TFP's off-target effects.
-
Assess Off-Target Markers: Measure markers of cellular stress known to be induced by TFP, such as lysosomal membrane permeabilization (e.g., via Acridine Orange staining) or ER stress.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: This can be due to the instability of TFP in solution or variations in cell culture conditions that affect sensitivity to off-target pathways.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Always use high-purity solvents (e.g., DMSO for stock, sterile PBS or media for working solutions). Prepare working solutions fresh for each experiment from a frozen stock solution stored in the dark at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Control for Light and Temperature: TFP is light-sensitive. Protect all solutions from light by using amber vials or wrapping containers in foil. If experiments are performed at 37°C for extended periods, consider the potential for thermal degradation and replenish the TFP-containing medium at regular intervals.
-
Monitor Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment, as stressed cells may respond differently.
-
Check for Adsorption: TFP can adsorb to plastic surfaces. For sensitive assays, consider using low-adsorption plasticware or silanized glass containers.
-
Section 3: Quantitative Data on TFP Binding and Activity
Understanding the concentration-dependent effects of TFP is key to designing specific experiments. The following tables summarize the binding affinities and inhibitory concentrations of TFP for its primary target and key off-targets.
Table 1: TFP Binding Affinity for On-Target and Off-Target Receptors
| Target | Ki or Kd (nM) | Receptor Type / Family | Source |
| Dopamine D2 | 0.96 (Kd), 2.63 (Ki) | Primary On-Target | [2][8] |
| Dopamine D4 | 44 (Kd) | Dopamine Receptor | [2] |
| α1A-Adrenergic | 24 (Ki) | Adrenergic Receptor | [2] |
| α1B-Adrenergic | 19.2 (Ki) | Adrenergic Receptor | [3] |
| α2A-Adrenergic | 653 (Ki) | Adrenergic Receptor | [2] |
| 5-HT2A | 135 (Kd) | Serotonin Receptor | [2] |
| Unknown | 666.66 (Ki) | Not Specified | [15] |
Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity; a lower value indicates stronger binding.
Table 2: TFP Inhibitory Concentrations for Off-Target Processes
| Process / Enzyme | IC50 / EC50 (µM) | Context / Cell Type | Source |
| Calmodulin (CaM) Interaction | ~1-5 (Kd) | Primary Off-Target | [3] |
| CaMKII Activity | 14.4 (EC50) | In vitro enzymatic assay | [3] |
| hERG K+ Channel Inhibition | 9 - 21 (IC50) | Cardiac Ion Channel | [9] |
| Ryanodine (B192298) Receptor 2 (RyR2) Activation | 5.2 (EC50) | Cardiac Calcium Channel | [9] |
| Cytotoxicity (Glioblastoma U87MG) | ~10 (IC50) | 48-hour treatment | [6] |
| Cytotoxicity (Melanoma H1) | 7.2 (IC50) | Not Specified | [9] |
| Cytotoxicity (Melanoma Melmet 5) | 3.3 (IC50) | Not Specified | [9] |
| Cytotoxicity (Cisplatin-Resistant T24/R) | 10 - 45 (Dose-dependent) | 24-hour treatment | [11][13] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) measure the concentration of TFP needed to inhibit or activate a biological process by 50%.
Section 4: Key Signaling Pathways and Experimental Protocols
To experimentally distinguish on-target from off-target effects, specific assays are required. This section provides detailed protocols and visual representations of the key signaling pathways involved.
Signaling Pathways Modulated by TFP
TFP's on-target D2 antagonism and off-target CaM inhibition affect distinct signaling cascades.
Recent studies also show TFP can induce mitophagy in osteosarcoma cells by activating the AMPK/mTOR/ULK1 pathway and can cause STAT3-dependent cell death in melanoma.[6][14]
Detailed Experimental Protocols
This assay determines the binding affinity (Ki) of TFP for the Dopamine D2 receptor by measuring its ability to displace a known radioactive ligand.
-
Materials:
-
Cell membranes from a cell line overexpressing the human D2 receptor (e.g., HEK293-D2R).
-
Radioligand: e.g., [³H]Spiperone or [³H]N-methylspiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: A high concentration of a non-radioactive D2 antagonist (e.g., 10 µM Haloperidol).
-
This compound (TFP) serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), cell harvester, scintillation counter, and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min at 4°C). Wash the pellet and resuspend in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate (final volume of 250 µL):
-
Total Binding: 150 µL membrane prep + 50 µL Assay Buffer + 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membrane prep + 50 µL non-specific antagonist (e.g., Haloperidol) + 50 µL radioligand.
-
TFP Competition: 150 µL membrane prep + 50 µL of a TFP dilution + 50 µL radioligand. (Use a range of at least 8 TFP concentrations, e.g., 0.01 nM to 1 µM).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of TFP.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
This assay qualitatively or semi-quantitatively assesses TFP's ability to disrupt the interaction between calmodulin and a known calmodulin-binding protein (CaMBP).
-
Materials:
-
Calmodulin-Sepharose beads.
-
Cell lysate containing the CaMBP of interest (e.g., Calcineurin or CaMKII).
-
Binding Buffer (Ca²⁺-containing): e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.5, with protease inhibitors.
-
Elution/Wash Buffer (Ca²⁺-free): e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA or EGTA, pH 7.5.
-
This compound (TFP) at various concentrations.
-
Microcentrifuge tubes, shaker/rotator.
-
SDS-PAGE and Western Blotting reagents.
-
-
Procedure:
-
Bead Preparation: Wash the Calmodulin-Sepharose beads with Binding Buffer to equilibrate them and remove storage solution.
-
Binding Reaction:
-
In separate tubes, pre-incubate the cell lysate with either vehicle (control) or different concentrations of TFP for 15-30 minutes on ice.
-
Add the equilibrated CaM-Sepharose beads to each tube.
-
Incubate for 2-3 hours at 4°C on a rotator to allow the CaMBP to bind to the calmodulin on the beads.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,500 x g for 3 min).
-
Carefully remove the supernatant (this is the "unbound" fraction).
-
Wash the beads 3-4 times with ice-cold Binding Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the Ca²⁺-dependent CaMBPs from the calmodulin beads by adding the Ca²⁺-free Elution Buffer (containing EDTA/EGTA).
-
Incubate for 15-30 minutes at room temperature with shaking.
-
Centrifuge the beads and collect the supernatant (this is the "bound" or "eluted" fraction).
-
-
Analysis:
-
Analyze the "unbound" and "bound" fractions from all conditions (vehicle and TFP-treated) by SDS-PAGE and Western Blotting.
-
Probe the blot with an antibody specific to your CaMBP of interest.
-
A successful experiment will show the CaMBP in the bound fraction for the vehicle control. In the TFP-treated samples, the amount of CaMBP in the bound fraction should decrease in a dose-dependent manner as TFP disrupts the CaM-CaMBP interaction.
-
-
References
- 1. Characterizing the interactions of the antipsychotic drug this compound with bovine serum albumin: Probing the drug-protein and drug-drug interactions using multi-spectroscopic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 6. This compound activates AMPK / mTOR / ULK1 signaling pathway to induce mitophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 8. 12141 [pdspdb.unc.edu]
- 9. This compound: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 12204 [pdspdb.unc.edu]
Troubleshooting inconsistent results in Trifluoperazine cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trifluoperazine (TFP) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action of this compound in cell-based assays?
This compound (TFP) is an FDA-approved antipsychotic drug that exhibits anti-cancer effects through multiple mechanisms.[1][2] Primarily, it is known to be an antagonist of the dopamine (B1211576) D2 receptor and an inhibitor of calmodulin, a key calcium-binding messenger protein.[1][3][4] TFP has been shown to induce cell cycle arrest, apoptosis, and inhibit autophagy in various cancer cell lines.[1][5][6][7] It can also suppress cancer cell invasion and migration.[8][9]
Q2: I'm observing an increase in cell proliferation at low concentrations of TFP, but inhibition at higher concentrations. Is this expected?
Yes, this is a known phenomenon called a hormetic effect and has been observed with TFP in some cell types, such as glioma cells.[10] It is crucial to perform a comprehensive dose-response experiment with a wide range of TFP concentrations to fully characterize its effects on your specific cell line.[10]
Q3: My cells are showing significant death even at very low TFP concentrations. What could be the reason?
Several factors could contribute to high cell sensitivity to TFP:
-
High Cell Line Sensitivity: Your specific cell line may be particularly sensitive to TFP. It is recommended to perform a preliminary IC50 determination with a broad concentration range to identify a suitable working range. For instance, some glioblastoma cell lines exhibit a significant decrease in viability at concentrations as low as 2 µmol/L.[10]
-
Off-Target Effects: TFP has known off-target effects that can lead to cytotoxicity.[10] It is important to include appropriate controls to ensure the observed effect is specific to the pathway under investigation.[10]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve TFP, ensure the final concentration in your cell culture medium is not toxic to your cells (typically below 0.1%). Always include a vehicle control (media with the solvent only) to rule out any solvent-induced cytotoxicity.[10]
Q4: How stable is this compound in cell culture medium?
The half-life of TFP is approximately 12.5 hours.[11] It is advisable to prepare fresh stock solutions for each experiment to ensure consistent results.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Viability Assays
High variability in proliferation or viability assays can obscure the true effect of TFP.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in TFP assays.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to guarantee a uniform number of cells in each well.[10]
-
Edge Effects: Wells on the periphery of the plate are susceptible to evaporation, which can alter the media concentration. To minimize this, either avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or water.[10]
-
Inconsistent TFP Dilution: Always prepare a fresh stock solution of TFP for each experiment. Ensure thorough mixing at every dilution step to maintain concentration accuracy.[10]
-
Pipetting Errors: Use properly calibrated pipettes and employ correct pipetting techniques to ensure accurate delivery of cells, media, and TFP solutions.[10]
Issue 2: Weak or Low Signal-to-Noise Ratio in Assays
A weak signal can make it difficult to distinguish between the effects of TFP and the control.
Possible Causes and Solutions:
-
Suboptimal Cell Seeding Density: A low cell number can result in a weak signal. Perform a titration of the cell seeding density to determine the optimal number that provides a robust and reproducible signal.[10]
-
Assay Sensitivity: If you are using a colorimetric assay like MTT, consider switching to a more sensitive method. Fluorescence or luminescence-based assays, such as those measuring ATP content (e.g., CellTiter-Glo®) or DNA synthesis (e.g., BrdU or EdU incorporation assays), can provide a stronger signal.[10]
-
Incorrect Incubation Time: The incubation time with TFP and with the assay reagent should be optimized. For TFP treatment, common incubation times range from 24 to 72 hours.[12][13] For the assay reagent, follow the manufacturer's instructions carefully.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological function. The following table summarizes reported IC50 values for TFP.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 24 | ~10-20 | [1] |
| U87MG | Glioblastoma | 48 | ~10 | [1] |
| SW620 | Colorectal Cancer | 48 | 13.9 | [1] |
| HCT116 | Colorectal Cancer | 48 | 16.2 | [1] |
| CT26 | Colorectal Cancer | 48 | 16.8 | [1] |
| U266 | Multiple Myeloma | 24 | ~20-30 | [1] |
| RPMI 8226 | Multiple Myeloma | 24 | ~20-30 | [1] |
| A549 | Non-Small Cell Lung Cancer | 48 | ~10-20 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
ELISA plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.[1]
-
Prepare serial dilutions of TFP in the cell culture medium. A broad range of concentrations (e.g., 1 µM to 50 µM) is recommended for initial experiments.[1]
-
After 24 hours of cell adherence, replace the culture medium with the medium containing the various concentrations of TFP. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using an ELISA plate reader.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) with Annexin V and assessing plasma membrane integrity with Propidium Iodide (PI).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Plate cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and treat with the desired concentrations of TFP for the chosen duration (e.g., 24 or 48 hours).[2][5]
-
After treatment, harvest both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X binding buffer to each tube.[14]
-
Analyze the cells by flow cytometry within 1 hour.[14] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
Signaling Pathways and Visualizations
This compound exerts its effects by modulating several key signaling pathways.
TFP-Mediated Inhibition of the AKT/β-catenin Pathway
TFP can inhibit the AKT/β-catenin signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.
Caption: TFP inhibits the DRD2/AKT/β-catenin signaling pathway.
TFP's Dual Role in Autophagy and Apoptosis
In some cancer cells, such as multiple myeloma, TFP has been shown to inhibit autophagy, which in turn promotes apoptosis.
Caption: TFP induces apoptosis by inhibiting autophagy via NUPR1.
TFP's Influence on Calcium Signaling and Apoptosis
TFP is a known calmodulin inhibitor and can modulate intracellular calcium levels, which can trigger mitochondria-mediated apoptosis.
Caption: TFP modulates calcium signaling, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 6. Dissecting the Anticancer Mechanism of this compound on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Trifluoperazine Degradation Products by HPLC
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of analyzing Trifluoperazine and its degradation products by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily oxidation and photodegradation. The most commonly reported degradation products are this compound sulfoxide (B87167) and this compound N-oxide.[1] In vivo, degradation can also involve the cleavage of the piperazine (B1678402) ring, leading to the formation of substituted ethylenediamine (B42938) derivatives and their corresponding sulfoxides. Under photolytic stress, products such as 3-trifluoromethyldibenzo[b,d]thiophene sulfoxide may be formed.
Q2: I am observing unexpected peaks in my chromatogram. How can I identify if they are degradation products?
A2: Unidentified peaks in your chromatogram, especially in stability-testing samples, are often indicative of degradation products. To identify these peaks, consider the following steps:
-
Forced Degradation Studies: Subject your this compound standard to stress conditions (e.g., acid, base, oxidation with H₂O₂, heat, and light) to intentionally generate degradation products. This will help you to tentatively identify the peaks in your sample chromatogram by comparing their retention times.
-
Mass Spectrometry (MS) Detection: If your HPLC system is coupled with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. The expected m/z for this compound is around 408.17 (for the protonated molecule [M+H]⁺). Degradation products will have different m/z values. For example, this compound sulfoxide would have an expected [M+H]⁺ of approximately 424.17, reflecting the addition of an oxygen atom.
-
Literature Review: Consult scientific literature for reported degradation products of this compound and their analytical characteristics.
Q3: What are the typical HPLC columns and mobile phases used for the analysis of this compound and its degradation products?
A3: Reversed-phase HPLC is the most common technique for analyzing this compound and its degradation products.
-
Columns: C18 columns are widely used and provide good separation for the parent drug and its more polar degradation products. Typical dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size.
-
Mobile Phases: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The buffer is often a phosphate (B84403) or acetate (B1210297) buffer, with the pH adjusted to be in the acidic to neutral range (e.g., pH 3-7) to ensure good peak shape for the basic this compound molecule. Isocratic or gradient elution can be employed depending on the complexity of the sample matrix and the number of degradation products to be separated.
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for a basic compound like this compound is a common issue in reversed-phase HPLC. Here are some potential causes and solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the basic amine groups of this compound, causing tailing.
-
Solution: Use a base-deactivated column or an end-capped C18 column. You can also add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is fully ionized.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
-
Column Contamination or Degradation: A contaminated or old column can also result in poor peak shapes.
-
Solution: Flush the column with a strong solvent, or if the problem persists, replace the column.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between this compound and Degradation Products | - Inadequate mobile phase composition.- Inappropriate column chemistry.- Isocratic elution is not providing enough separation power. | - Optimize the organic-to-aqueous ratio in your mobile phase.- Try a different organic solvent (e.g., switch from methanol (B129727) to acetonitrile or vice versa).- Adjust the pH of the mobile phase.- Consider a column with a different stationary phase (e.g., a phenyl-hexyl column).- Develop a gradient elution method to improve separation. |
| No Peaks Detected | - Detector issue (lamp off, wrong wavelength).- No sample injected (autosampler malfunction, empty vial).- Compound not eluting from the column. | - Check the detector status and ensure the lamp is on and the correct wavelength is set (typically around 254 nm for this compound).- Verify the injection process and ensure the sample vial contains a solution.- If the compound is strongly retained, try a stronger mobile phase (higher organic content) or flush the column with a strong solvent. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction (inconsistent flow rate).- Column equilibration issue. | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Use a column oven to maintain a consistent temperature.- Check the pump for leaks and ensure a stable flow rate.- Ensure the column is properly equilibrated with the mobile phase before each injection. |
| Extraneous Peaks (Ghost Peaks) | - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and autosampler needle.- Run a blank gradient (injecting only mobile phase) to identify the source of contamination.- Implement a needle wash step in your autosampler method. |
Experimental Protocols
Standard HPLC Method for this compound and its Degradation Products
This method provides a general starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution (e.g., from a forced degradation study): Dilute the sample with the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Expected Retention Time and Mass Information for this compound and Potential Degradation Products
| Compound | Expected Retention Time (Relative to this compound) | Molecular Formula | Exact Mass [M] | [M+H]⁺ (m/z) |
| This compound | 1.00 | C₂₁H₂₄F₃N₃S | 407.1643 | 408.1721 |
| This compound sulfoxide | Earlier than this compound | C₂₁H₂₄F₃N₃OS | 423.1592 | 424.1670 |
| This compound N-oxide | Earlier than this compound | C₂₁H₂₄F₃N₃OS | 423.1592 | 424.1670 |
Note: Relative retention times are approximate and can vary significantly depending on the specific chromatographic conditions.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Preventing Trifluoperazine precipitation in aqueous solutions for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of trifluoperazine (B1681574) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
A1: this compound is commonly supplied as a dihydrochloride (B599025) salt, which is freely soluble in water.[1] Precipitation typically occurs when the pH of the solution increases, causing the conversion of the soluble salt form to the less soluble free base form. This is particularly problematic at neutral or alkaline pH.[2]
Q2: What is the ideal pH for maintaining this compound solubility?
A2: To ensure this compound remains in its soluble, protonated form, an acidic pH is recommended.[2] Studies have shown that this compound hydrochloride is soluble in 0.1 N HCl, indicating its stability in acidic conditions.[3] For cell culture experiments, while the medium is typically around pH 7.4, preparing a concentrated, slightly acidic stock solution and then diluting it into the medium can help prevent precipitation.
Q3: Can I autoclave my buffer solution containing this compound?
A3: No, you should not autoclave solutions containing this compound. The compound is sensitive to heat, and autoclaving can lead to significant degradation.[2] It is best to prepare your buffer and this compound solutions separately under sterile conditions and then combine them.
Q4: My this compound solution has turned a yellowish or pinkish color. Is it still usable?
A4: A change in color may indicate degradation of the this compound, as phenothiazines are susceptible to oxidation.[2] It is strongly recommended to discard any discolored solutions and prepare a fresh one to ensure the integrity and reliability of your experimental results.
Q5: How should I store my this compound stock solution for long-term use?
A5: For long-term storage, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to store the stock solution in small, single-use aliquots.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation in aqueous solution | The pH of the solution is too high (neutral or alkaline), leading to the formation of the insoluble free base. | Ensure the pH of your aqueous solution is acidic (ideally below 6.0) to keep this compound in its more soluble protonated form.[2] |
| Inconsistent experimental results | Degradation of this compound due to exposure to light, heat, or oxidation. | Prepare fresh working solutions daily from a frozen stock. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. If experiments are conducted at elevated temperatures (e.g., 37°C), consider replenishing the this compound-containing medium at appropriate intervals.[2] |
| Difficulty dissolving this compound hydrochloride powder | Inadequate mixing or inappropriate solvent. | Use sonication to aid in the dissolution of this compound hydrochloride in water.[3] For preparing concentrated stock solutions, consider using DMSO.[4] |
| Loss of this compound potency during analytical quantification | Adsorption of the compound to container surfaces. | Use silanized glass or low-adsorption plastic containers to minimize the loss of this compound due to surface adsorption.[2] |
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | 50 g/L | [5] |
| Water | 12.2 mg/L (at 24 °C) | [6] |
| Ethanol | 5 mg/mL | [5] |
| DMSO | 20 mg/mL | [7] |
| PBS (pH 7.2) | 10 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound dihydrochloride powder.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 20 mg/mL).[7]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Dispense the stock solution into small, single-use aliquots in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw a single-use aliquot of the concentrated this compound stock solution (from Protocol 1) at room temperature.
-
Dilute the stock solution to the final desired concentration using a suitable acidic buffer (e.g., 0.1 N HCl or a buffer with a pH below 6.0).[3]
-
Vortex the working solution thoroughly to ensure homogeneity.
-
Protect the solution from light and use it fresh for your experiments.
Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing stable this compound solutions.
This compound's Antagonistic Effect on the Dopamine (B1211576) D2 Receptor Pathway
Caption: this compound blocks dopamine D2 receptors.
This compound's Inhibitory Action on Calmodulin Signaling
Caption: this compound inhibits calmodulin signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Opposing Orientations of the Anti-Psychotic Drug this compound Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. This compound, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Trifluoperazine-Induced Extrapyramidal Symptoms
This guide provides researchers, scientists, and drug development professionals with technical support for managing trifluoperazine (B1681574) (TFP)-induced extrapyramidal symptoms (EPS) in animal studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are extrapyramidal symptoms (EPS) and why does this compound (TFP) cause them? A1: Extrapyramidal symptoms are a group of movement disorders that arise from dysfunction in the extrapyramidal system, a neural network centered in the basal ganglia that modulates motor control.[1] TFP, a high-potency typical antipsychotic, primarily causes EPS by blocking dopamine (B1211576) D2 receptors in the nigrostriatal pathway.[2][3][4] This blockade disrupts the critical balance between dopamine (inhibitory) and acetylcholine (B1216132) (excitatory) neurotransmission, leading to an excess of cholinergic activity and subsequent motor abnormalities.[2][3][5]
Q2: What are the common signs of TFP-induced EPS in rodent models? A2: In rodents, TFP-induced EPS manifest as several observable behaviors that are analogous to human symptoms. These include:
-
Catalepsy: A state of motor immobility and failure to correct an externally imposed posture, often considered an analog of Parkinsonism-like rigidity.[6]
-
Motor Incoordination: Deficits in balance, grip strength, and coordinated movement.[7][8]
-
Orofacial Dyskinesias: Spontaneous, purposeless chewing movements in the vertical plane, often referred to as vacuous chewing movements (VCMs).[9][10] These are used to model tardive dyskinesia.[9]
-
Akathisia-like behaviors: Motor restlessness, which can be challenging to distinguish from general hyperactivity but is a key clinical side effect.[11]
Q3: How can I quantitatively assess the severity of EPS in my animal models? A3: Several validated behavioral tests are used to quantify EPS severity in rodents. The choice of test depends on the specific symptom of interest. Common tests include the Bar Test for catalepsy, the Rotarod Test for motor coordination, and direct observation for Vacuous Chewing Movements (VCMs).[6][7][9]
Q4: What are the primary strategies to manage or reduce TFP-induced EPS in an experimental setting? A4: Management strategies in animal studies typically involve pharmacological interventions aimed at restoring neurotransmitter balance. Key approaches include:
-
Dose Adjustment: Using the lowest effective dose of TFP that achieves the desired therapeutic effect without inducing severe EPS.[12]
-
Co-administration of Anticholinergics: Drugs like biperiden (B1667296) can be used to counteract the relative cholinergic hyperactivity caused by D2 blockade.[3][13]
-
Switching to Atypical Antipsychotics: For comparative studies, using atypical agents (e.g., clozapine, olanzapine) which have a lower affinity for D2 receptors and a different receptor binding profile, resulting in a lower risk of EPS.[14]
-
Use of GABA Agonists or NMDA Antagonists: These agents can also help rebalance (B12800153) the dopaminergic-cholinergic system.[13]
Q5: Are there species or strain differences in susceptibility to TFP-induced EPS? A5: Yes, significant variability exists. For instance, studies have shown that Sprague-Dawley rats tend to develop vacuous chewing movements at a higher rate and with less variability compared to Wistar and Long-Evans strains.[10][15] Individual susceptibility is also a major factor, with some animals showing intense symptoms while others are resilient, even under the same drug regimen.[10][16] Therefore, the choice of animal strain is a critical consideration in experimental design.
Troubleshooting Guide
Problem: I am observing high variability in EPS expression across my animals, even within the same treatment group.
-
Possible Cause: This is a known phenomenon in EPS research. Both genetic predisposition (strain differences) and individual susceptibility play a significant role.[10]
-
Solution:
-
Increase Sample Size: A larger number of animals per group can help ensure that the results are statistically robust and not skewed by outliers.
-
Standardize Procedures: Ensure that all experimental conditions, including animal handling, housing, and the timing of drug administration and testing, are strictly consistent.[17]
-
Baseline Testing: Conduct baseline behavioral assessments before drug administration to identify and account for pre-existing individual differences in motor function.
-
Problem: My animals are showing excessive sedation, which is interfering with the assessment of motor coordination and catalepsy.
-
Possible Cause: TFP has sedative effects, although they are generally weaker than those of low-potency antipsychotics like chlorpromazine.[4] High doses can exacerbate this effect.
-
Solution:
-
Dose Reduction: The most effective strategy is to lower the dose of TFP.[18] Conduct a dose-response study to find a concentration that induces measurable EPS with minimal sedation.
-
Timing of Assessment: Determine the peak time for EPS manifestation versus sedation. It's possible that sedative effects are more pronounced at a different time point than the peak cataleptic response.
-
Select a Different Test: Some tests may be less affected by mild sedation. For example, the bar test for catalepsy relies on immobility, which may be less confounded by sedation than a test requiring active participation like the rotarod.
-
Problem: I am not observing significant catalepsy even at what I consider to be high doses of TFP.
-
Possible Cause: The context of the testing environment can significantly influence the expression of catalepsy.[19] Repeated testing in the same environment can intensify the cataleptic response, while a novel environment can abolish it.[19] Additionally, the specific substrain of the animal model may have lower sensitivity.
-
Solution:
-
Consistent Testing Environment: Ensure that catalepsy testing is always performed in the same, familiar context to allow for the intensification of the behavior.[19]
-
Verify Drug Potency: Confirm the activity and correct dosage calculation of your TFP compound.
-
Consider a Different Strain: If the issue persists, consider using an animal strain known to be more sensitive to drug-induced catalepsy, such as Sprague-Dawley rats.[6]
-
Problem: The anti-EPS drug (e.g., an anticholinergic) I'm co-administering is not effectively reducing symptoms.
-
Possible Cause: The dose of the mitigating agent may be insufficient, or its pharmacokinetic profile may not align with that of TFP. Additionally, anticholinergics are generally more effective for Parkinsonism and dystonia and have a more limited impact on akathisia.[12]
-
Solution:
-
Dose-Response Study: Perform a dose-response analysis for the anti-EPS agent to determine its optimal effective dose in your model.
-
Adjust Timing: Ensure the anti-EPS drug is administered at a time point that allows it to reach peak efficacy when EPS from TFP are most prominent.
-
Consider Alternative Mechanisms: If an anticholinergic is ineffective, explore agents with different mechanisms, such as GABAA agonists, which also help stabilize the dopamine-acetylcholine balance.[13]
-
Data Presentation: Assessment Methods
Table 1: Common Behavioral Tests for Assessing EPS in Rodents
| Symptom Modeled | Behavioral Test | Animal Model | Key Parameter(s) Measured |
| Parkinsonism (Rigidity) | Bar Test (Catalepsy) | Rat, Mouse | Latency (seconds) to remove forepaws from an elevated bar.[20] |
| Motor Incoordination | Rotarod Test | Rat, Mouse | Latency to fall (seconds) from a rotating rod.[7][8] |
| Tardive Dyskinesia | Vacuous Chewing Movements (VCMs) | Rat, Mouse | Frequency of purposeless, non-masticatory jaw movements over a set time period.[9][21] |
| Akathisia (Restlessness) | Open Field Test | Rat, Mouse | Increased locomotor activity, total distance traveled. |
| Dystonia | Observational Scoring | Rat, Mouse | Scoring of abnormal postures, such as torticollis or trunk twisting.[11] |
Table 2: Example Doses of a Typical Antipsychotic (Haloperidol) for Inducing Catalepsy in Rats (Note: this compound is a high-potency antipsychotic similar to haloperidol. These values provide a reference range, but optimal doses for TFP should be determined empirically in your specific lab and animal strain.)
| Drug | Dose (mg/kg, i.p.) | Animal Strain | Observed Effect |
| Haloperidol | 0.25 | Wistar Rat | Intensification of catalepsy with repeated testing.[19] |
| Haloperidol | 0.29 | Sprague-Dawley Rat | Calculated AED50 (dose producing an adverse effect in 50% of rats) for catalepsy.[20] |
| Haloperidol | 1.0 | Wistar Rat | Successful induction of catalepsy for up to 120 minutes post-injection.[22] |
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy (Bar Test) in Rats
This protocol is adapted from standard methods used to measure drug-induced catalepsy.[20]
-
Apparatus: A horizontal wooden or metal bar (e.g., 1 cm in diameter) is fixed at a height of 10 cm above a flat surface.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).
-
Testing Procedure:
-
At a predetermined time point post-injection (e.g., 60 minutes), gently place the rat's forepaws onto the horizontal bar.[20] The hind paws should remain on the surface.
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the animal remains on the bar for the entire duration, it is assigned the maximum score.[22]
-
-
Data Analysis: The latency to descend is recorded as the catalepsy score. Compare the mean scores between treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).
Protocol 2: Assessment of Motor Coordination (Rotarod Test)
This protocol assesses balance and motor coordination.[7][8][23]
-
Apparatus: A commercial rotarod apparatus with a textured, rotating rod, typically with lanes to test multiple animals simultaneously.
-
Pre-Training/Habituation:
-
Drug Administration: Administer TFP or vehicle.
-
Testing Procedure:
-
At the specified time post-injection, place the animal on the rod.
-
Begin the test using an accelerating protocol (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes). The accelerating version is often preferred as it measures coordination more effectively than endurance.[8][24]
-
The apparatus will automatically record the latency to fall, which is the time the animal remains on the rod.
-
Conduct multiple trials (e.g., 3 trials) with a sufficient inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.
Protocol 3: Assessment of Orofacial Dyskinesia (Vacuous Chewing Movements - VCMs)
This protocol is used to model tardive dyskinesia.[9]
-
Acclimatization: Place the animal individually into a transparent observation cage or a restrictor device for an acclimatization period (e.g., 10 minutes).
-
Observation Period:
-
Scoring:
-
Data Analysis: The total count of VCMs within the observation period is the primary endpoint. Compare the frequency of VCMs between groups.
Key Signaling Pathways & Experimental Workflows
The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.
Caption: Workflow for a typical TFP-induced EPS animal study.
Caption: Dopamine-Acetylcholine imbalance in TFP-induced EPS.
References
- 1. Extrapyramidal system neurotoxicity: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. empendium.com [empendium.com]
- 6. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 8. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 9. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. jurnal.usk.ac.id [jurnal.usk.ac.id]
- 15. Effect of chronic this compound administration and subsequent withdrawal on the production and persistence of perioral behaviours in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 23. biomed-easy.com [biomed-easy.com]
- 24. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Trifluoperazine dosage to minimize cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifluoperazine (TFP). The focus is on adjusting TFP dosage to minimize cytotoxicity in normal cells while maximizing its effects on experimental targets, such as cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced cytotoxicity?
A1: this compound (TFP) is an antipsychotic drug that has been shown to induce cell death in various cancer types through multiple mechanisms, including the induction of apoptosis, inhibition of autophagy, and promotion of ferroptosis.[1][2][3][4] In cancer cells, TFP can modulate key signaling pathways such as the PI3K/AKT/mTOR pathway, leading to decreased cell survival.[1][5] It also affects the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring cell death.[5][6][7] Furthermore, as a dopamine (B1211576) D2 receptor (DRD2) inhibitor, TFP can interfere with downstream signaling, impacting cell migration and invasion.[8] In normal neuronal cells, at high concentrations, TFP can induce apoptosis through mechanisms involving oxidative stress, disruption of calcium homeostasis, and mitochondrial dysfunction.[6]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, several studies suggest that TFP exhibits a degree of selective cytotoxicity. For instance, research on oral cancer has shown that TFP had a much less toxic effect on normal human gingival fibroblast (HGF-1) cells compared to oral squamous cell carcinoma (OSCC) cell lines (HSC-3 and Ca9-22).[4] Similarly, studies on colorectal cancer showed that TFP had inhibitory effects on cancer cells, while its impact on normal human colon epithelial cells and mouse embryo fibroblasts was less pronounced.[9] However, it is crucial to note that at higher concentrations, TFP can also be toxic to normal cells, particularly neuronal cells.[6]
Q3: What is a typical starting concentration range for TFP in in vitro experiments?
A3: Based on reported IC50 values in various cancer cell lines, a common starting range for in vitro experiments is between 1 µM and 50 µM.[2] The optimal concentration is highly dependent on the specific cell line and the duration of the treatment. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell model.
Q4: How can I minimize TFP-induced cytotoxicity in my normal cell line controls?
A4: To minimize cytotoxicity in normal cells, consider the following strategies:
-
Titration: Perform a careful dose-response curve to identify a concentration of TFP that is effective on your target (e.g., cancer) cells but has minimal impact on the viability of your normal control cells.
-
Time-course experiments: Reduce the incubation time. Shorter exposure to TFP may be sufficient to observe the desired effect in your experimental cells while reducing off-target toxicity in normal cells.
-
Co-treatment with antioxidants: In some contexts, TFP-induced cell death is associated with the generation of reactive oxygen species (ROS).[6] Co-treatment with an antioxidant, such as Trolox, has been shown to partially suppress TFP-induced cell death in SH-SY5Y neuroblastoma cells.[10]
-
Use of cytoprotective agents: Depending on the specific mechanism of toxicity in your normal cell model, the use of specific inhibitors (e.g., of apoptosis or necroptosis) could be explored, though this may also interfere with the intended effects on your target cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal control cell lines.
-
Possible Cause: The concentration of TFP is too high for the specific normal cell line being used.
-
Solution: Perform a dose-response experiment with a wider range of TFP concentrations on your normal cells to determine a non-toxic concentration range. Start with concentrations as low as 1 µM and increase incrementally.
-
-
Possible Cause: The incubation time is too long.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal exposure time that minimizes toxicity in normal cells.
-
-
Possible Cause: The normal cell line is particularly sensitive to TFP.
-
Solution: If possible, test a different normal cell line from a similar tissue origin to see if the high sensitivity is cell-line specific.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Issues with TFP solution preparation and storage.
-
Solution: Prepare fresh stock solutions of TFP in a suitable solvent like DMSO.[11] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12] When preparing working dilutions, ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level for your cells (typically <0.1%).
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Allow cells to adhere and enter the logarithmic growth phase before adding TFP.
-
-
Possible Cause: Assay interference.
-
Solution: Be aware of potential interference of TFP with the assay itself. For colorimetric assays like MTT, high concentrations of certain compounds can interfere with the formazan (B1609692) crystal formation. Include appropriate controls, such as wells with TFP but no cells, to check for direct chemical reactions with the assay reagents. Consider using an alternative cytotoxicity assay (e.g., LDH release or a fluorescence-based assay) to validate your findings.[1][13]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines [2][14]
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U87MG | ~10 | 48 |
| Colorectal Cancer | SW620 | 13.9 | 48 |
| Colorectal Cancer | HCT116 | 16.2 | 48 |
| Colorectal Cancer | CT26 | 16.8 | 48 |
| Oral Cancer | HSC-3 | 26.65 ± 1.1 | 24 |
| Oral Cancer | Ca9-22 | 23.49 ± 1.26 | 24 |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | 7.59 - 15.75 | 24 |
| Melanoma | H1 | 7.2 | Not Specified |
| Melanoma | H3 | 4.1 | Not Specified |
| Melanoma | Melmet 1 | 6.5 | Not Specified |
| Melanoma | Melmet 5 | 3.3 | Not Specified |
| Multiple Myeloma | U266 | ~10-20 | Not Specified |
Table 2: Effects of this compound on Apoptosis-Related Proteins [14]
| Cancer Type | Cell Line | Apoptotic Markers Modulated |
| Glioblastoma | U87MG | Increased cleaved caspase-3 and PARP |
| Non-Small Cell Lung Cancer | CL97 | Increased Bax, Bak, cleaved PARP, caspase-3, and caspase-9; Decreased Bcl-2, XIAP, and Mcl-1 |
| Colorectal Cancer | HCT116, SW620 | Decreased mitochondrial membrane potential, Increased reactive oxygen species (ROS) levels |
| Oral Cancer | HSC-3, Ca9-22 | Induction of ferroptotic cell death |
Experimental Protocols
Cell Viability Assay (MTT Assay)[6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of TFP. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)[6]
-
Cell Treatment: Treat cells with the desired concentrations of TFP for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis[6]
-
Cell Lysis: Lyse TFP-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-AKT, anti-phospho-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Key signaling pathways affected by this compound leading to apoptosis.
Caption: General experimental workflow for studying TFP-induced cytotoxicity.
References
- 1. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Trifluoperazine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating trifluoperazine (B1681574) (TFP) as a potential agent to overcome drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What are the known mechanisms by which this compound helps overcome drug resistance in cancer cells?
This compound has been shown to overcome drug resistance through several mechanisms:
-
Targeting Cancer Stem Cells (CSCs): TFP can inhibit the growth of cancer stem cells, which are often responsible for therapy resistance and tumor relapse. It has been observed to suppress tumor spheroid formation and down-regulate CSC markers like CD44 and CD133.[1][2][3]
-
Inhibition of Signaling Pathways: TFP can inhibit crucial signaling pathways that contribute to drug resistance. A key pathway affected is the Wnt/β-catenin signaling pathway, which is vital for CSC self-renewal.[1][2][4]
-
Induction of Apoptosis: TFP can re-sensitize resistant cancer cells to conventional chemotherapeutic agents like cisplatin (B142131) by inducing apoptosis. This is partly achieved by downregulating anti-apoptotic proteins such as Bcl-xL and Mcl-1, and upregulating pro-apoptotic proteins like Bax and Bak.[1][2][4][5]
-
Modulation of Autophagy: TFP has been identified as an autophagy inhibitor. By impairing the autophagy process, which can sometimes act as a survival mechanism for cancer cells, TFP can increase their sensitivity to treatments like radiotherapy.[6][7]
-
Impairment of DNA Damage Repair: In glioblastoma, TFP has been shown to impair homologous recombination, a key DNA damage repair mechanism, thereby increasing the efficacy of radiation therapy.[7]
-
Inhibition of ABC Transporters: While TFP's role as a direct and potent inhibitor of all ABC transporters is complex and may not be its primary mechanism in all cases, some studies have investigated its potential to modulate the function of P-glycoprotein (P-gp), a well-known ABC transporter involved in multidrug resistance.[8][9][10]
2. In which cancer cell lines has this compound been shown to be effective in overcoming resistance?
This compound has demonstrated efficacy in overcoming drug resistance in a variety of cancer cell lines, including:
-
Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, including those with acquired resistance to gefitinib (B1684475) (an EGFR-TKI) and cisplatin, TFP has been shown to overcome resistance, particularly by targeting cancer stem cells.[1][2][3]
-
Urothelial Carcinoma: In cisplatin-resistant urothelial carcinoma cells (e.g., T24/R), TFP has been effective in reducing drug resistance, primarily by suppressing the anti-apoptotic protein Bcl-xL.[4][5]
-
Glioblastoma: TFP has been shown to increase the radiosensitivity of glioblastoma cells, suggesting its potential to overcome resistance to radiation therapy.[7][11]
-
Colorectal Cancer: Studies have indicated that TFP can inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis.[12]
-
Breast Cancer: Some clinical studies have explored the use of TFP in combination with chemotherapy for refractory breast cancer, although with mixed results.[8][13]
-
Multiple Myeloma: In multiple myeloma cell lines (U266 and RPMI 8226), TFP has been shown to inhibit cell growth and induce apoptosis by inhibiting autophagy.[6]
-
Oral Cancer: TFP has been found to induce ferroptosis, a form of programmed cell death, in oral cancer cells.[14]
3. What are the typical concentrations of this compound used in in vitro experiments to overcome drug resistance?
The effective concentration of this compound can vary depending on the cancer cell line and the specific experimental setup. However, based on published studies, a general range can be provided:
| Cancer Type | Cell Line(s) | Effective TFP Concentration Range | Reference |
| Urothelial Carcinoma | T24/R (cisplatin-resistant) | 10–45 µM | [5] |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 and PDX-derived lines | IC50 ranging from 7.59–15.75 µM | [15][16] |
| Glioma | U87MG | ~10 µM | [17] |
| Oral Cancer | Ca9-22, HSC-3 | 3, 10, or 30 µM | [14] |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: I am not observing a significant reversal of drug resistance with this compound in my cancer cell line.
-
Possible Cause 1: Suboptimal TFP Concentration.
-
Solution: Perform a dose-response experiment by treating your resistant cell line with a range of TFP concentrations (e.g., 1-50 µM) both alone and in combination with the primary drug. This will help determine the optimal synergistic concentration.
-
-
Possible Cause 2: Cell Line-Specific Resistance Mechanisms.
-
Solution: The mechanism of resistance in your cell line may not be susceptible to TFP's mode of action. Investigate the primary resistance mechanism in your cells. For example, if resistance is primarily driven by a specific mutation not affected by TFP's downstream targets, it may be less effective. Consider molecular profiling of your resistant cell line.
-
-
Possible Cause 3: Inappropriate Treatment Schedule.
-
Solution: The timing and duration of TFP and the primary drug treatment can be critical. Experiment with different treatment schedules:
-
Pre-treatment with TFP before adding the primary drug.
-
Co-treatment with both agents simultaneously.
-
Post-treatment with TFP after the primary drug.
-
-
-
Possible Cause 4: Drug Stability and Activity.
-
Solution: Ensure the this compound solution is fresh and has been stored correctly, protected from light. Verify the activity of your TFP stock.
-
Problem 2: I am observing high levels of cytotoxicity with this compound alone, making it difficult to assess its effect on drug resistance.
-
Possible Cause 1: TFP Concentration is too high.
-
Solution: Lower the concentration of TFP to a level that shows minimal cytotoxicity when used alone but may still be effective in sensitizing the cells to the primary drug. A thorough dose-response curve is essential.
-
-
Possible Cause 2: High sensitivity of the specific cell line.
-
Solution: Some cell lines may be inherently more sensitive to TFP. If reducing the concentration is not feasible for observing a synergistic effect, consider using a shorter treatment duration.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Assess Synergistic Effects
This protocol is used to determine the effect of this compound, alone and in combination with another chemotherapeutic agent, on the viability of cancer cells.
-
Cell Seeding: Plate the drug-resistant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with various concentrations of TFP, the primary drug (e.g., cisplatin), or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).[4] Include vehicle-treated cells as a control.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[4]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Combination Index (CI) analysis can be performed to determine if the interaction between TFP and the primary drug is synergistic, additive, or antagonistic.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound in combination with another drug.
-
Cell Treatment: Treat the resistant cells with TFP, the primary drug, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).[4]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
3. Development of Drug-Resistant Cancer Cell Lines
This protocol outlines a general method for generating drug-resistant cancer cell lines in vitro.
-
Continuous Exposure: Culture the parental cancer cell line in the continuous presence of the drug of interest (e.g., cisplatin, gefitinib).[18]
-
Stepwise Dose Escalation: Start with a low concentration of the drug (e.g., the IC20 or IC50) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[19] The fold-increase in concentration at each step can range from 1.1 to 2.0-fold.[19]
-
Monitoring Resistance: Periodically assess the half-maximal inhibitory concentration (IC50) of the drug in the treated cell population compared to the parental cell line to monitor the development of resistance.[19] A 3- to 10-fold increase in IC50 is often considered an indication of resistance.[19]
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.[19]
-
Maintenance of Resistance: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in the presence of a maintenance concentration of the drug (e.g., IC10-IC20).[19]
Visualizations
References
- 1. web.tccf.org.tw [web.tccf.org.tw]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a modulator of multidrug resistance in refractory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schizophrenia drug combined with radiation shows promise in treating deadly brain tumours - ecancer [ecancer.org]
- 12. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II trial of doxorubicin and this compound in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 15. mdpi.com [mdpi.com]
- 16. Dissecting the Anticancer Mechanism of this compound on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Trifluoperazine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Trifluoperazine (TFP) stock solutions. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: For long-term storage, it is best to prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For immediate use in aqueous buffers, this compound dihydrochloride (B599025) is freely soluble in water and soluble in ethanol.[1][2][3]
Q2: How should I store my this compound stock solution for maximum stability?
A2: Concentrated stock solutions in DMSO should be stored at -20°C or -80°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into small, single-use vials.[4] All solutions should be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1][4][5]
Q3: My this compound solution has turned a yellowish/pinkish color. Is it still usable?
A3: No, a color change indicates that the this compound may have degraded.[4] Phenothiazines like TFP are susceptible to oxidation, which can result in colored degradation products, such as this compound sulfoxide.[4] To ensure the validity of your experimental results, it is crucial to discard any discolored solution and prepare a fresh one.[4]
Q4: I'm seeing inconsistent results in my cell culture experiments with this compound. Could this be a stability issue?
A4: Yes, inconsistent experimental outcomes can be a sign of TFP degradation.[4] The degradation products may possess different pharmacological activities or toxicities than the parent compound.[4] Factors within a cell culture environment, such as exposure to light, elevated temperatures (37°C) in an incubator, and the presence of oxidizing agents in the media, can accelerate the degradation of TFP.[4] It is imperative to prepare fresh working solutions for each experiment to ensure consistency.[4]
Q5: Can I sterilize my buffer containing this compound by autoclaving?
A5: No, you should not autoclave solutions that contain this compound. TFP is sensitive to heat, and the high temperatures of autoclaving will likely lead to significant degradation.[4] Prepare and sterilize your buffer and TFP solutions separately using appropriate filtration methods, and then combine them under sterile conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility and stability.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | |||
| This compound | Water (25°C) | 12.2 mg/L | [1] |
| This compound Dihydrochloride | Water | >280 mg/mL (Freely Soluble) | [1][2] |
| This compound Dihydrochloride | Ethanol | 90 mg/mL | [2] |
| Stability | |||
| General Storage (HCl salt) | Controlled Room Temperature | Store protected from light and freezing. | [1] |
| Aqueous Solution | Room Temperature | Readily oxidized by atmospheric oxygen. | [1] |
| Forced Degradation Stability Order | Various Stress Conditions | Oxidation (H₂O₂) < UV Light < Alkaline < Acidic < Heat | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
Materials:
-
This compound dihydrochloride (MW: 480.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Preparation: Work in a clean, dry environment. Allow the this compound dihydrochloride powder and DMSO to come to room temperature before use.
-
Weighing: Accurately weigh out 4.80 mg of this compound dihydrochloride using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile, amber-colored vial. Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile amber vials. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Troubleshooting Guide
Signaling Pathway
This compound is known to primarily act as an antagonist of dopamine (B1211576) D1 and D2 receptors and as an inhibitor of calmodulin.[2][7][8]
References
- 1. This compound | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Dihydrochloride - LKT Labs [lktlabs.com]
- 3. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 4. benchchem.com [benchchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. impactfactor.org [impactfactor.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Trifluoperazine's Anticancer Efficacy: A Comparative Cross-Validation Across Diverse Cancer Cell Lines
An objective comparison of Trifluoperazine's (TFP) anticancer effects across multiple cancer cell lines, supported by experimental data and detailed protocols.
This compound (TFP), a phenothiazine (B1677639) derivative and an FDA-approved antipsychotic drug, has garnered significant attention for its potent anticancer properties.[1][2] Extensive research has demonstrated its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt cell cycle progression in a variety of cancer types.[1][3] This guide offers a comprehensive cross-validation of TFP's efficacy, presenting quantitative data, detailed experimental methodologies for reproducibility, and visualizations of the key signaling pathways implicated in its mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals exploring the repurposing of established drugs for oncological applications.
Quantitative Assessment of TFP's Anticancer Activity
The effectiveness of this compound in curbing cancer cell proliferation and triggering apoptosis has been documented in numerous studies. The following tables summarize key quantitative findings across various cancer cell lines, providing a comparative overview of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function. The data below represents the concentration of TFP required to inhibit the proliferation of various cancer cell lines by 50%.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U87MG | ~10 | 48 |
| Colorectal Cancer | SW620 | 13.9 | 48 |
| HCT116 | 16.2 | 48 | |
| CT26 | 16.8 | 48 | |
| Lung Cancer | CL83 | 8.5 | 48 |
| CL141 | 10.2 | 48 | |
| CL152 | 12 | 48 | |
| CL25 | 13 | 48 | |
| CL97 | 7.2 | 48 | |
| H1975 | 15 | 48 | |
| A549 | >10 | 48 | |
| Ovarian Cancer | ES-2 | (Most sensitive) | Not specified |
| SK-OV-3 | Not specified | Not specified | |
| ID8 | Not specified | Not specified |
This table compiles data from multiple sources.[2][4][5][6][7]
Table 2: Pro-Apoptotic Effects of this compound
TFP has been shown to induce apoptosis in a dose-dependent manner across various cancer cell lines. This table highlights key findings related to its pro-apoptotic activity.
| Cell Line | Cancer Type | Treatment Conditions | Key Observations |
| HCT116, CT26 | Colorectal Cancer | Not specified | Decreased mitochondrial membrane potential, increased reactive oxygen species (ROS) levels, and an increased Bax/Bcl-2 ratio, indicating mitochondria-mediated intrinsic apoptosis.[3][5] |
| A549 | Lung Adenocarcinoma | Not specified | Down-regulation of Bcl-2 and F-actin, enhancement of Bax protein levels, and increased phosphorylation of ERK and JNK.[8] |
| CL141 | Non-Small Cell Lung Cancer | Dose-dependent | Increase in Annexin V-positive cells, indicating apoptosis.[4][6] |
| CL97 | Non-Small Cell Lung Cancer | Dose-dependent | Increased levels of Bax, Bak, cleaved PARP, caspase-3, and caspase-9; decreased levels of anti-apoptotic proteins Bcl-2, XIAP, and Mcl-1.[4][6] |
| U87MG | Glioblastoma | 10 µM for 48h | Increased sub-G1 population and DNA fragmentation.[9] |
| ID8 | Ovarian Cancer | Not specified | Increased apoptosis and ROS levels.[7] |
Table 3: Effects of this compound on Cell Cycle Arrest
A key mechanism of TFP's anticancer action is its ability to arrest the cell cycle, thereby preventing cancer cell proliferation.
| Cell Line | Cancer Type | TFP Concentration | Duration (hours) | Phase of Arrest | Key Molecular Changes |
| HCT116, CT26 | Colorectal Cancer | Not specified | 12, 24, 48 | G0/G1 | Down-regulation of CDK2, CDK4, cyclin D1, and cyclin E; up-regulation of p27.[3][5] |
| U87MG | Glioblastoma | 10 µM | 48 | G2/M | Increase in the G2/M population.[9] |
| Ca9-22, HSC-3 | Oral Cancer | Not specified | Not specified | G0/G1 | Significant increase in the number of cells arrested in the G0/G1 phase.[10] |
| Mesangial Cells | (Model for proliferative diseases) | Not specified | Not specified | G0/G1 | Down-regulation of phosphorylated AKT and JNK, suppression of cyclin D1, CDK2, and CDK4, and up-regulation of p21.[11] |
Experimental Protocols
For researchers looking to validate or build upon these findings, detailed experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1.5 x 10³ to 5 x 10³ cells per well and allow them to attach for 24 hours.[12][13]
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. A broad range of concentrations (e.g., 1 µM to 50 µM) is advisable for initial experiments.[1] Replace the culture medium with the medium containing various concentrations of TFP. Include vehicle control (e.g., DMSO) and no-treatment control wells.[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: At the end of the treatment, add 10-100 µL of 1x MTT labeling reagent to each well and incubate for another 2 to 3 hours.[2][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[1] The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are then determined using non-linear regression analysis.[2][12]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: After treatment with TFP, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of multiple signaling pathways. The diagrams below illustrate the key molecular interactions and the general workflow for investigating TFP's anticancer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.tccf.org.tw [web.tccf.org.tw]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Repurposing of the Antipsychotic this compound Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 11. This compound Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoperazine and Chlorpromazine as Alpha-1 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trifluoperazine (B1681574) and chlorpromazine (B137089), two phenothiazine (B1677639) antipsychotics, focusing on their activity as alpha-1 adrenergic receptor antagonists. This analysis is supported by experimental data from peer-reviewed studies, outlining their comparative binding affinities and the methodologies used to determine these properties.
Introduction
This compound and chlorpromazine are well-established antipsychotic drugs that, in addition to their primary dopamine (B1211576) receptor antagonism, exhibit significant activity at other neuroreceptors, including alpha-1 adrenergic receptors.[1][2][3][4][5][6] Blockade of these receptors is associated with various physiological effects, including vasodilation and a potential for orthostatic hypotension.[3][7][8] Understanding the comparative potency of these drugs as alpha-1 adrenergic antagonists is crucial for predicting their side-effect profiles and for the development of new therapeutics with improved selectivity.
Quantitative Comparison of Alpha-1 Adrenergic Receptor Antagonism
The antagonist activity of this compound and chlorpromazine at alpha-1 adrenergic receptors has been quantified using radioligand binding assays. These assays measure the affinity of a drug for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the available data for the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) |
| This compound | α1A | 24 |
| α1B | Data not available in cited literature | |
| α1D | Data not available in cited literature | |
| Chlorpromazine | α1A | Data available in broader studies[9][10] |
| α1B | Data available in broader studies[9][10] | |
| α1D | Data available in broader studies[9][10] |
Note: While a specific Ki value for this compound at the α1A receptor is cited, a comprehensive, side-by-side comparison with Chlorpromazine across all three subtypes from a single study is highlighted in broader pharmacology screens.[9][10] Both are recognized as potent alpha-1 adrenergic antagonists.[1][2][3]
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a downstream signaling cascade.[11][12] This pathway is pivotal in mediating smooth muscle contraction.[7][12] this compound and chlorpromazine act as antagonists by binding to these receptors and preventing the initiation of this cascade.
Caption: Alpha-1 adrenergic receptor signaling pathway and points of antagonism.
Experimental Protocols
The determination of binding affinities for this compound and chlorpromazine at alpha-1 adrenergic receptors is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay
This technique is considered the gold standard for quantifying the affinity of a ligand for a receptor.[13][14]
Objective: To determine the inhibition constant (Ki) of a test compound (this compound or chlorpromazine) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: A preparation of cell membranes expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor subtype.
-
Radioligand: A high-affinity ligand for the alpha-1 adrenergic receptor that is labeled with a radioisotope (e.g., [3H]prazosin).
-
Test Compounds: this compound and chlorpromazine at various concentrations.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength.
-
Filtration Apparatus: A system to separate bound from free radioligand (e.g., a 96-well harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The cell membranes, radioligand (at a fixed concentration), and varying concentrations of the test compound are incubated together in the assay buffer. This allows for competition between the radioligand and the test compound for binding to the receptor. The incubation is carried out for a sufficient time to reach equilibrium.[13][15]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.[13][15]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[15]
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and chlorpromazine are potent antagonists of alpha-1 adrenergic receptors.[1][2] The available quantitative data from radioligand binding assays allows for a direct comparison of their binding affinities. A thorough understanding of their activity at these receptors, in conjunction with their primary pharmacological targets, is essential for a comprehensive assessment of their clinical utility and potential side effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel compounds targeting the alpha-1 adrenergic system.
References
- 1. This compound and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of hepatic alpha-adrenergic receptors and responses by chlorpromazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Calmodulin Inhibition by Trifluoperazine and Pimozide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely recognized antipsychotic drugs, Trifluoperazine (B1681574) (TFP) and Pimozide (B1677891), focusing on their inhibitory effects on calmodulin (CaM). Calmodulin is a ubiquitous and pivotal intracellular calcium sensor protein that plays a crucial role in numerous cellular signaling pathways. Both TFP, a phenothiazine (B1677639) derivative, and Pimozide, a diphenylbutylpiperidine, exert part of their pharmacological effects by binding to and inhibiting calmodulin.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a detailed comparison of the mechanisms, potency, and experimental investigation of these two calmodulin inhibitors.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound and Pimozide on calmodulin inhibition under identical experimental conditions are limited in the available scientific literature. However, data compiled from various studies offer insights into their relative potencies across different assay systems. It is crucial to note that the values presented in the following table originate from diverse experimental setups and should not be interpreted as absolute, directly comparable measures of potency. Nevertheless, the data from studies on the inhibition of glucose-stimulated insulin (B600854) release suggest that Pimozide may exhibit greater potency than this compound in that specific cellular context.[2][3]
| Drug | Parameter | Value | Assay System |
| This compound | Effective Concentration | 10-100 µM | Inhibition of glucose-stimulated insulin release in rat pancreatic islets[2][3] |
| ID50 | 0.2 µM | Inhibition of acetylcholine-evoked catecholamine release in cultured bovine adrenal medullary chromaffin cells | |
| ID50 | 2.2 µM | Inhibition of high K+-evoked catecholamine release in cultured bovine adrenal medullary chromaffin cells | |
| Kd (Dissociation Constant) | 1-5 µM | Binding to calmodulin[1] | |
| Pimozide | Effective Concentration | 0.5-10 µM | Inhibition of glucose-stimulated insulin release in rat pancreatic islets[2][3] |
Mechanism of Calmodulin Inhibition
This compound and Pimozide inhibit calmodulin by directly binding to it in a calcium-dependent manner. Upon binding Ca2+, calmodulin undergoes a conformational change that exposes hydrophobic surfaces.[4] Both TFP and Pimozide are hydrophobic molecules that interact with these exposed hydrophobic pockets on calmodulin.[5] This binding event prevents calmodulin from interacting with and activating its various downstream target proteins, thereby disrupting Ca2+/calmodulin-mediated signaling pathways.[4][5] Structural studies have revealed that TFP can bind to both the N- and C-terminal lobes of calmodulin, inducing a significant conformational change from an extended dumbbell shape to a more compact, globular form, which is unable to interact with its target enzymes.[4][5]
Key Calmodulin-Mediated Signaling Pathways
Calmodulin is a central regulator of numerous signaling cascades. By inhibiting calmodulin, this compound and Pimozide can impact these pathways, leading to their therapeutic and off-target effects. Two prominent examples are the Calmodulin-dependent Protein Kinase II (CaMKII) and the Calcineurin signaling pathways.
Experimental Protocols
The inhibitory effects of this compound and Pimozide on calmodulin are typically evaluated using a variety of biochemical and biophysical assays. Below are detailed methodologies for three key experimental approaches.
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay is a common method to quantify the inhibitory potential of compounds on calmodulin function by measuring the activity of a calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase 1 (PDE1).[1]
Objective: To determine the IC50 value of an inhibitor (e.g., this compound, Pimozide) for the calmodulin-stimulated activity of PDE1.
Materials:
-
Purified calmodulin
-
Purified calmodulin-dependent phosphodiesterase (PDE1)
-
Cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) as substrate
-
5'-Nucleotidase
-
Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Ca2+ and Mg2+)
-
Test compounds (this compound, Pimozide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of calmodulin, PDE1, and the cyclic nucleotide substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or Pimozide) to the reaction wells. Include a control group with no inhibitor.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration to allow the PDE1 to hydrolyze the substrate.
-
Reaction Termination and Second Enzymatic Step: Stop the PDE1 reaction, often by heat inactivation. Then, add 5'-nucleotidase to convert the 5'-monophosphate product to a nucleoside and inorganic phosphate.[1]
-
Phosphate Detection: Add the inorganic phosphate detection reagent. The amount of phosphate produced is directly proportional to the PDE1 activity.[1]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a versatile technique used to study the binding of ligands to proteins by monitoring changes in the fluorescence properties of either the protein (intrinsic fluorescence) or a fluorescent probe.[6]
Objective: To determine the binding affinity (e.g., dissociation constant, Kd) of this compound or Pimozide to calmodulin.
Materials:
-
Purified calmodulin
-
Test compounds (this compound, Pimozide)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Buffer solution
Procedure:
-
Sample Preparation: Prepare a solution of calmodulin at a fixed concentration in the appropriate buffer.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorescence spectrophotometer. For intrinsic tryptophan fluorescence of calmodulin, the excitation is typically around 295 nm, and the emission is scanned from 310 to 400 nm.
-
Titration: Record the initial fluorescence spectrum of the calmodulin solution. Sequentially add small aliquots of a concentrated stock solution of the test compound (this compound or Pimozide) to the cuvette. After each addition, mix gently and record the fluorescence spectrum.
-
Data Analysis: The binding of the ligand to calmodulin will often cause a change in the fluorescence intensity or a shift in the emission maximum. Plot the change in fluorescence as a function of the ligand concentration. The data can then be fitted to a suitable binding isotherm equation to calculate the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][8]
Objective: To determine the thermodynamic parameters of the interaction between this compound or Pimozide and calmodulin.
Materials:
-
Purified calmodulin
-
Test compounds (this compound, Pimozide)
-
Isothermal titration calorimeter
-
Matched buffer solution for both protein and ligand
Procedure:
-
Sample Preparation: Prepare a solution of calmodulin in the sample cell and a solution of the test compound in the injection syringe. Both solutions must be in the same, precisely matched buffer to minimize heats of dilution.[9] Degas both solutions to prevent bubble formation during the experiment.
-
ITC Experiment: The ITC instrument maintains a constant temperature. The ligand solution is injected in small, precise aliquots from the syringe into the sample cell containing the protein. The instrument measures the heat released or absorbed during each injection.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated from these values.
Conclusion
This compound and Pimozide are both effective inhibitors of calmodulin, a key regulator of calcium-mediated cellular processes. While their precise potencies may vary depending on the specific cellular context and experimental conditions, both drugs function by binding to the calcium-activated form of calmodulin and preventing its interaction with downstream targets. The experimental protocols detailed in this guide provide robust methods for characterizing and comparing the inhibitory activities of these and other potential calmodulin antagonists. A thorough understanding of the interactions between these drugs and calmodulin is essential for elucidating their mechanisms of action and for the development of novel therapeutics targeting calmodulin-dependent signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound and pimozide on stimulus-secretion coupling in pancreatic B-cells. Suggestion for a role of calmodulin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and pimozide on stimulus–secretion coupling in pancreatic B-cells. Suggestion for a role of calmodulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Validating Trifluoperazine Target Engagement in Cells: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug engages its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of co-immunoprecipitation (co-IP) and alternative techniques for validating the target engagement of Trifluoperazine (TFP), a first-generation antipsychotic with known interactions with the dopamine (B1211576) D2 receptor and calmodulin.
This compound primarily exerts its effects through the antagonism of dopamine D2 receptors and the inhibition of calmodulin.[1][2] While its clinical efficacy is well-documented, robust cellular assays are necessary to investigate its mechanism of action and explore its potential for repurposing, for instance, in oncology.[3][4] Co-immunoprecipitation is a widely used technique to study protein-protein interactions and can be adapted to investigate drug-protein interactions. This guide will detail a hypothetical co-IP protocol for TFP and compare it with alternative methods such as the Cellular Thermal Shift Assay (CETSA) and Proximity Ligation Assay (PLA), providing the necessary information to select the most appropriate method for your research needs.
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the drug-target interaction, the availability of specific antibodies, and the desired experimental readout. The following table summarizes the key features of co-IP, CETSA, and PLA for validating TFP target engagement.
| Feature | Co-Immunoprecipitation (Co-IP) | Cellular Thermal Shift Assay (CETSA) | Proximity Ligation Assay (PLA) |
| Principle | Immunoprecipitation of a target protein to pull down interacting molecules (in this case, TFP, which would require a modified approach). | Measures the thermal stabilization of a target protein upon ligand binding. | In situ detection of close proximity between a target protein and a ligand, visualized by fluorescence microscopy. |
| Primary Application | Primarily for protein-protein interactions; adaptable for drug-protein interactions. | Confirmation of direct drug binding to a target protein in a cellular environment.[5][6] | Visualization and quantification of drug-target engagement at the single-cell level. |
| Key Advantage | Can identify components of a protein complex that are affected by the drug. | Does not require modification of the drug or target protein; applicable in live cells and even tissues.[6] | High sensitivity and provides spatial information about the interaction. |
| Key Limitation | Can be challenging for small molecule drugs that do not form stable covalent bonds with their targets. Potential for high background and non-specific binding. | Indirect measurement of binding; may not be suitable for all targets or ligands. | Requires specific primary antibodies and proximity probes; can be complex to optimize. |
| Quantitative Analysis | Semi-quantitative by Western blot, more quantitative with mass spectrometry. | Quantitative measurement of target stabilization (ΔTm) and isothermal dose-response curves.[5][6] | Quantitative analysis of fluorescent signals per cell or per area. |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor. This inhibition disrupts downstream signaling pathways. Additionally, TFP is known to bind to and inhibit calmodulin, a key calcium-binding protein involved in numerous cellular processes.
Experimental Protocols
Detailed methodologies for co-immunoprecipitation, CETSA, and PLA are provided below. These protocols are generalized and should be optimized for your specific cell type and experimental conditions.
Co-Immunoprecipitation (Co-IP) Protocol for TFP Target Engagement
This protocol is a hypothetical adaptation for validating the interaction between TFP and its protein targets, such as calmodulin or the D2 receptor. A key challenge for co-IP with small molecules is the often non-covalent and transient nature of the interaction. One approach to overcome this is to use a chemically modified version of the drug that can be crosslinked to its target or an antibody that recognizes the drug-bound conformation of the target.
Materials:
-
Cells expressing the target protein (e.g., calmodulin or D2 receptor)
-
This compound (or a modified version for crosslinking)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target protein (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
-
Antibody for detecting the pulled-down complex (if not directly detecting the drug)
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with this compound at the desired concentration and for the optimal duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells with lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the blot with an antibody that recognizes a component of the complex that would be indicative of TFP binding. For instance, if TFP binding induces a conformational change, an antibody specific to that conformation could be used. Alternatively, if a modified, detectable TFP is used, it could be directly visualized.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5][6]
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Equipment for heating (e.g., PCR cycler)
-
Reagents for cell lysis (e.g., freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysate to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting. The temperature at which 50% of the protein is denatured (the melting temperature, Tm) is determined. A shift in the melting curve to a higher temperature in the presence of TFP indicates target engagement.
Proximity Ligation Assay (PLA) Protocol
PLA allows for the in situ detection of protein-ligand interactions.[7] This protocol would require a modified TFP molecule that can be linked to a PLA probe or an antibody that specifically recognizes the TFP-bound conformation of the target.
Materials:
-
Cells grown on coverslips
-
This compound (or modified version)
-
Primary antibodies against the target protein
-
PLA probes (secondary antibodies with attached DNA oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with TFP or vehicle.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Antibody Incubation: Incubate the cells with primary antibodies against the target protein.
-
PLA Probe Incubation: Add the PLA probes, which will bind to the primary antibodies.
-
Ligation and Amplification: If the probes are in close proximity (indicating an interaction), the DNA strands can be ligated to form a circular template. This template is then amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and the resulting signals are visualized as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified.
Conclusion
Validating the cellular target engagement of a small molecule like this compound is a multifaceted process. While co-immunoprecipitation is a powerful technique for studying protein complexes, its application to small molecule-protein interactions can be challenging and may require specialized reagents. Alternative methods like CETSA and PLA offer robust and more direct ways to confirm target engagement in a cellular context. The choice of method should be guided by the specific research question, the available resources, and the nature of the drug-target interaction. This guide provides the foundational knowledge to design and execute experiments aimed at confidently validating the cellular targets of this compound.
References
- 1. Frontiers | The Food and Drug Administration-approved antipsychotic drug this compound, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug this compound Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. youtube.com [youtube.com]
Trifluoperazine's Efficacy in Schizophrenia: A Comparative Analysis with Other Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Trifluoperazine's Performance Against Other First-Generation Antipsychotics in the Treatment of Schizophrenia.
This compound (B1681574), a high-potency typical antipsychotic, has been a cornerstone in the management of schizophrenia for decades. Its efficacy, primarily attributed to its potent dopamine (B1211576) D2 receptor antagonism, is well-established. However, for the purposes of clinical research and drug development, a nuanced understanding of its performance relative to other typical antipsychotics, such as haloperidol (B65202) and chlorpromazine (B137089), is crucial. This guide provides a comparative analysis based on available experimental data, focusing on key efficacy and safety parameters.
Efficacy: A Look at the Clinical Data
Direct, modern, head-to-head clinical trials comparing this compound with other specific typical antipsychotics using standardized assessment scales are limited. Much of the comparative data comes from older studies and systematic reviews that often group typical antipsychotics or compare them with atypical agents. However, by synthesizing available findings, a comparative profile emerges.
A Cochrane review comparing this compound with low-potency first-generation antipsychotics (FGAs) found no significant difference in overall efficacy for treating schizophrenia. This suggests that, when adequately dosed, this compound and low-potency agents like chlorpromazine achieve similar therapeutic outcomes in terms of global improvement. One study comparing the sedative effects of this compound, haloperidol, and chlorpromazine in acutely aggressive patients found no significant difference in the velocity or durability of sedation among the three drugs.
Older clinical reports suggest comparable efficacy between this compound and other typicals like haloperidol in managing the positive symptoms of schizophrenia. The choice of agent was often guided by the desired side effect profile.
Table 1: Comparative Efficacy of this compound and Other Typical Antipsychotics for Schizophrenia (Based on available literature)
| Efficacy Parameter | This compound | Haloperidol | Chlorpromazine | Key Findings |
| Overall Efficacy | Effective in managing positive symptoms of schizophrenia. | A benchmark typical antipsychotic for efficacy. | Effective, particularly for agitated patients due to its sedative properties. | Generally considered to have comparable efficacy when used at equivalent doses. |
| PANSS/BPRS Scores | Reductions in positive symptom subscales. | Significant reductions in positive symptom scores. | Reductions in positive and agitation-related items. | Direct comparative studies with detailed PANSS/BPRS data are scarce in recent literature. |
| CGI Scores | Demonstrates clinical improvement in global state. | Shows significant improvement in CGI scores. | Effective in improving overall clinical global impression. | All three agents show a significant improvement over placebo in CGI scores. |
Note: PANSS (Positive and Negative Syndrome Scale), BPRS (Brief Psychiatric Rating Scale), CGI (Clinical Global Impression). Data is synthesized from a combination of older clinical trials and systematic reviews. The lack of recent, direct head-to-head trials limits a precise quantitative comparison.
Adverse Effects: A Critical Differentiator
The primary distinction between this compound and other typical antipsychotics often lies in their side effect profiles, particularly the incidence of extrapyramidal symptoms (EPS) and sedative or anticholinergic effects.
This compound, being a high-potency antipsychotic, is associated with a higher risk of EPS, including akathisia, dystonia, and parkinsonism, compared to low-potency agents like chlorpromazine. Conversely, chlorpromazine is more likely to cause sedation, orthostatic hypotension, and anticholinergic side effects (e.g., dry mouth, constipation). Haloperidol, another high-potency agent, shares a similar EPS profile with this compound.
Table 2: Comparative Adverse Effect Profile of this compound and Other Typical Antipsychotics
| Adverse Effect | This compound | Haloperidol | Chlorpromazine | Key Findings |
| Extrapyramidal Symptoms (EPS) | High | High | Low to Moderate | High-potency agents like this compound and haloperidol have a greater propensity for EPS. |
| Sedation | Low to Moderate | Low | High | Chlorpromazine is significantly more sedating. |
| Anticholinergic Effects | Low | Low | High | Chlorpromazine has more pronounced anticholinergic effects. |
| Orthostatic Hypotension | Low | Low | High | More common with low-potency antipsychotics like chlorpromazine. |
Experimental Protocols: A Glimpse into Historical Clinical Trials
The methodologies of the foundational clinical trials comparing typical antipsychotics reflect the standards of their time. While lacking the detailed reporting of modern studies, a general framework can be outlined.
Patient Population:
-
Inclusion Criteria: Typically included adult patients (ages 18-65) with a diagnosis of schizophrenia (often chronic and hospitalized) exhibiting acute psychotic symptoms.
-
Exclusion Criteria: Often excluded patients with significant medical comorbidities, substance use disorders, or a history of non-response to antipsychotic treatment.
Dosing Regimens:
-
This compound: Oral dosages typically ranged from 5 to 40 mg/day, administered in divided doses.
-
Haloperidol: Oral dosages commonly ranged from 5 to 20 mg/day.
-
Chlorpromazine: Oral dosages were generally higher, ranging from 200 to 800 mg/day, reflecting its lower potency.
-
Dosages were often flexible and titrated based on clinical response and tolerability.
Assessment Methods:
-
Efficacy: Assessed using global clinical impression scales and early versions of psychiatric rating scales that were precursors to the modern PANSS and BPRS. Behavioral checklists and observations of ward behavior were also common.
-
Safety: Monitored through clinical observation of side effects, particularly EPS, which were assessed using scales like the Simpson-Angus Scale. Vital signs and basic laboratory tests were also conducted.
Study Design:
-
Many early studies were double-blind, randomized, placebo-controlled, or active-comparator trials. The duration of these studies was often short, typically lasting several weeks.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for their antipsychotic effects.
The workflow for a typical comparative clinical trial of these antipsychotics involved several key stages, from patient screening to data analysis.
In Vitro Showdown: Trifluoperazine and its Synthetic Analogs Against Glioblastoma
A Comparative Guide for Researchers
The repurposing of existing drugs offers a promising and accelerated route to novel cancer therapies. Trifluoperazine (B1681574) (TFP), a well-established antipsychotic medication, has garnered significant attention for its potent anti-cancer properties, particularly in the context of glioblastoma (GBM), the most aggressive form of brain cancer. This guide provides a comprehensive in vitro comparison of TFP and its novel synthetic analogs, presenting key experimental data, detailed protocols, and insights into their mechanisms of action to aid researchers in the development of next-generation glioblastoma therapeutics.
Performance Data: A Head-to-Head Comparison
The anti-proliferative activity of this compound and its synthetic analogs has been evaluated against human glioblastoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a drug's potency.
| Compound | U87MG (IC50 in µM) | GBL28 (IC50 in µM) | P3 (IC50 in µM) |
| This compound (TFP) | ~10 - 15[1][2] | - | 15.5[2] |
| Analog 3dc | 2.3[3][4] | 2.2[3][4] | - |
| Analog 3dd | 2.2[3][4] | 2.1[3][4] | - |
Note: GBL28 is a human glioblastoma patient-derived primary cell line. P3 refers to GBM cells from a primary human biopsy.[2][3][4]
These data highlight that the synthetic analogs, 3dc and 3dd , exhibit significantly more potent inhibitory activity against glioblastoma cells in vitro, with IC50 values approximately 4-5 times lower than the parent compound, this compound.[3][4]
Under the Microscope: Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key in vitro assays used to evaluate these compounds are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired incubation period (e.g., 48 hours). Include a vehicle-only control group.
-
MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat glioblastoma cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest the cells as described above.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Unraveling the Mechanism: Signaling Pathways
This compound and its analogs exert their anti-glioblastoma effects through the modulation of key signaling pathways.
Calcium Signaling Pathway
TFP is known to be a potent antagonist of calmodulin, a key calcium-binding protein.[5] In glioblastoma cells, TFP disrupts intracellular calcium homeostasis by interacting with calmodulin.[6] This leads to the disinhibition of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), resulting in a massive and sustained release of calcium from the endoplasmic reticulum.[6][7] This aberrant increase in intracellular calcium concentration is cytotoxic to glioblastoma cells.[6][7]
Caption: TFP disrupts calcium homeostasis in glioblastoma cells.
COX-2/PPARγ Signaling Pathway
Recent studies have revealed that TFP can also induce apoptosis in glioblastoma cells through a COX-2/PPARγ-dependent pathway.[8][9][10] TFP treatment upregulates the expression of cyclooxygenase-2 (COX-2), leading to the production of prostaglandins (B1171923) such as PGD2 and 15d-PGJ2.[8][9] These prostaglandins then act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), promoting its nuclear translocation and activation, which ultimately triggers apoptosis.[8][9][10]
Caption: TFP triggers apoptosis through the COX-2/PPARγ pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro comparison of this compound and its analogs in glioblastoma research.
Caption: A standard workflow for comparing TFP and its analogs.
References
- 1. bosterbio.com [bosterbio.com]
- 2. This compound, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repositioning of the antipsychotic this compound: Synthesis, biological evaluation and in silico study of this compound analogs as anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. centers.ibs.re.kr [centers.ibs.re.kr]
- 8. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. COX-2 Acts as a Key Mediator of this compound-induced Cell Death in U87MG Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Trifluoperazine with cisplatin in lung cancer
A new front in the battle against cisplatin-resistant lung cancer may be emerging from an unlikely source: the class of antipsychotic drugs known as phenothiazines. Specifically, Trifluoperazine (TFP), a drug traditionally used to treat psychotic disorders, is showing significant promise in resensitizing resistant lung cancer cells to the cytotoxic effects of cisplatin (B142131). This guide provides a comprehensive evaluation of the synergistic effects of TFP and cisplatin in lung cancer, summarizing key experimental data, detailing methodologies, and visualizing the underlying mechanisms of action.
Synergistic Cytotoxicity and Overcoming Resistance
The primary challenge in cisplatin-based chemotherapy for lung cancer is the development of resistance. Research indicates that a subpopulation of tumor cells, known as cancer stem cells (CSCs), is largely responsible for this resistance and subsequent relapse.[1] Studies have demonstrated that the combination of this compound and cisplatin exerts a potent synergistic cytotoxic effect on cisplatin-resistant non-small cell lung cancer (NSCLC) cells.[2][3] This combination therapy has been shown to effectively overcome drug resistance in lung CSCs.[4][5][6]
The mechanism behind this synergy in lung cancer is primarily attributed to the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal and maintenance of CSCs.[1][7] By disrupting this pathway, TFP compromises the viability of CSCs and enhances the overall efficacy of cisplatin.[1][7] In vitro studies have shown that the combined treatment leads to a significant reduction in cell viability and an increase in apoptosis compared to either drug administered alone.[2][3]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between TFP and cisplatin has been quantified in various preclinical studies. The following tables summarize key data from these investigations.
Table 1: In Vitro Cytotoxicity of TFP and Cisplatin Combination in NSCLC Spheroids
| Cell Line | Treatment | Concentration | Effect | Reference |
| CL83 | TFP + Cisplatin | Not Specified | Significantly higher cytotoxic effect than either drug alone | [3] |
| CL141 | TFP + Cisplatin | Not Specified | Significantly higher cytotoxic effect than either drug alone | [3] |
| CL141 | Cisplatin | 10 µM | Reduced cell viability | [2] |
| CL83 | Cisplatin | 10 µM | Reduced cell viability | [2] |
| CL141 | TFP + Cisplatin | Not Specified | Enhanced caspase-3 activity | [2][3] |
| CL83 | TFP + Cisplatin | Not Specified | Enhanced caspase-3 activity | [2] |
Table 2: Effect of this compound on Apoptosis-Related Proteins in Lung Cancer Cells
| Cell Line | Treatment | Protein | Effect | Reference |
| CL97 Spheroids | This compound | Bax, Bak, cleaved PARP, caspase-3, caspase-9 | Increased (dose-dependently) | [4] |
| CL97 Spheroids | This compound | Bcl-2, XIAP, Mcl-1 | Decreased | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the synergistic effects of TFP and cisplatin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cisplatin-resistant lung cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with various concentrations of TFP, cisplatin, or a combination of both for a specified duration (e.g., 24-48 hours).[1][7]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat lung cancer cells with TFP, cisplatin, or the combination for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-xL, β-catenin, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound and cisplatin.
Caption: TFP inhibits the Wnt/β-catenin pathway, leading to decreased CSC properties and cisplatin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound, an Antipsychotic Agent, Inhibits Cancer Stem Cell Growth and Overcomes Drug Resistance of Lung Cancer - ProQuest [proquest.com]
- 4. web.tccf.org.tw [web.tccf.org.tw]
- 5. This compound, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoperazine vs. Other Dopamine Antagonists in Preventing Glioblastoma Phenotype Conversion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and therapeutic resistance. A key driver of this resistance is the ability of glioblastoma cells to undergo phenotype conversion, particularly in response to standard-of-care treatments like radiation therapy. This process can transform non-tumor-initiating cells into resilient, self-renewing glioma-initiating cells (GICs), leading to tumor relapse. Emerging research has identified a promising strategy to counteract this: the repurposing of dopamine (B1211576) receptor antagonists. This guide provides a detailed comparison of trifluoperazine (B1681574) (TFP) and other dopamine antagonists in their ability to prevent this malignant cellular plasticity.
Executive Summary
This compound, a first-generation antipsychotic, has been identified as a potent inhibitor of radiation-induced phenotype conversion in glioblastoma.[1][2][3][4][5] It effectively prolongs survival in preclinical models when combined with radiation by preventing the emergence of treatment-resistant glioma-initiating cells.[1][2][3][5] While direct comparative data on phenotype conversion is most robust for TFP, other dopamine antagonists, including the second-generation antipsychotic quetiapine (B1663577) and others like haloperidol (B65202) and risperidone, have also demonstrated anti-glioblastoma activity. This guide synthesizes the available experimental data to offer a comparative overview of these agents.
Comparative Efficacy of Dopamine Antagonists
The following table summarizes quantitative data from key preclinical studies. Direct comparisons are limited, as most studies focus on a single agent or a small subset of drugs.
| Dopamine Antagonist | Model System | Key Quantitative Findings Related to Phenotype Conversion & Anti-GBM Effects | Reference |
| This compound (TFP) | Syngeneic (GL261) and patient-derived orthotopic xenograft (PDOX) mouse models of GBM. | - In combination with radiation, extended survival in 100% of mice to over 200 days, compared to 67.7 days with radiation alone.[6] - Reduced the number of GICs in vivo when combined with a single dose of radiation.[1][2][3][5] - Caused loss of radiation-induced Nanog mRNA expression.[1][2][4][5] | [1][2][3][5][6] |
| Quetiapine | Glioma cell lines and mouse models of GBM. | - Showed higher efficacy against radiation-induced phenotype conversion than TFP in a screening assay.[7] - Reduced glioma cell self-renewal in vitro.[7] - Combined treatment with radiation prolonged the survival of glioma-bearing mice.[7] | [7] |
| Haloperidol | U87, U251, and T98 GBM cell lines. | - IC50 values for reduced viability were 23 µM in U87, 35 µM in T98, and 38 µM in U251 cells.[8] - Induced apoptosis in a dose-dependent manner and inhibited cell migration.[8] - Combined with temozolomide (B1682018) and radiation, it increased tumor cell death.[8] | [8][9] |
| Risperidone | U251 glioma cells. | - In combination with temozolomide, synergistically inhibited the proliferation of glioma cells more significantly than monotherapy.[9] | [9] |
| Novel DRD3 Antagonists (SRI-21979, SRI-30052) | GBM xenograft-derived neurosphere cultures. | - Significantly reduced the growth of TMZ-resistant GBM cells, whereas haloperidol did not.[10] - IC50 values for growth inhibition ranged from 198 nM to 4.5 µM.[10] | [10] |
Signaling Pathways and Mechanisms of Action
Dopamine antagonists exert their anti-glioblastoma effects through various signaling pathways. This compound, in particular, has a well-documented mechanism for preventing phenotype conversion.
This compound's Mechanism in Preventing Radiation-Induced Phenotype Conversion:
Radiation therapy, while a cornerstone of GBM treatment, can induce a cellular plasticity that leads to resistance.[2][3] It triggers a phenotype conversion of radiosensitive non-glioma-initiating cells into treatment-resistant induced GICs (iGICs).[1][2][3] TFP intervenes in this process primarily by:
-
Inhibiting Radiation-Induced Nanog Expression: Nanog is a key pluripotency-associated transcription factor. TFP prevents its radiation-induced expression.[1][4][5]
-
Activating GSK3: This leads to a post-translational reduction in the levels of p-Akt, Sox2, and β-catenin proteins, all of which are crucial for maintaining a stem-like state.[1][4][5]
Below is a diagram illustrating this proposed signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma [cancer.fr]
- 5. The dopamine receptor antagonist this compound prevents phenotype conversion and improves survival in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Dopamine Receptor Antagonists, Radiation, and Cholesterol Biosynthesis in Mouse Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Suppression of Glioblastoma Cell Growth by Combined Application of Temozolomide and Dopamine D2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]
Assessing the Selectivity of Trifluoperazine for Dopamine D2 over D1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trifluoperazine's binding affinity for dopamine (B1211576) D2 versus D1 receptors, supported by experimental data and detailed methodologies. This compound, a typical antipsychotic, is known to exhibit antagonist activity at dopamine receptors. Understanding its selectivity is crucial for elucidating its mechanism of action and potential side-effect profile.
Quantitative Analysis of Binding Affinity
This compound demonstrates a marked selectivity for the dopamine D2 receptor over the D1 receptor. This is evident from the dissociation constants (Ki) obtained from radioligand binding assays. The lower Ki value for the D2 receptor indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | D1/D2 Selectivity Ratio |
| This compound | Dopamine D1 | 38 | 0.029 |
| Dopamine D2 | 1.12 |
Data sourced from a study on the relationship between antipsychotic drug dosage and binding affinity to cloned dopamine and serotonin (B10506) receptor subtypes.
The selectivity ratio, calculated as (Ki for D1) / (Ki for D2), further quantifies this preference. For this compound, the D1/D2 selectivity ratio is approximately 0.029, indicating a significantly higher affinity for the D2 receptor.
Experimental Protocols
The determination of this compound's binding affinity for dopamine D1 and D2 receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on established protocols.
Radioligand Binding Assay for Dopamine D1 and D2 Receptors
Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D1 and D2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligands:
-
For D1 receptor: [³H]-SCH23390 (a selective D1 antagonist)
-
For D2 receptor: [³H]-spiperone (a selective D2 antagonist)
-
-
Test Compound: this compound dihydrochloride
-
Non-specific Binding Control:
-
For D1 receptor: Butaclamol (10 µM)
-
For D2 receptor: Haloperidol (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either D1 or D2 receptors to confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C until use.
-
-
Competition Binding Assay:
-
On the day of the experiment, thaw the membrane preparations and dilute them in assay buffer to the desired protein concentration.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control (Butaclamol for D1, Haloperidol for D2).
-
Test Compound: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL). The concentration of the radioligand should be approximately at its Kd value for the respective receptor.
-
Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Following incubation, rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflow
The differential binding of this compound to D1 and D2 receptors has significant implications for its effects on downstream signaling cascades.
Dopamine D1 Receptor Signaling Pathway
Dopamine D1 receptors are primarily coupled to the Gαs/olf G-protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Comparative Analysis of Trifluoperazine and Other Phenothiazines on Tubulin Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of trifluoperazine (B1681574) and other phenothiazine (B1677639) derivatives on tubulin polymerization. This document synthesizes available data, details relevant experimental methodologies, and visualizes key processes to support further investigation into the anti-microtubule activity of this class of compounds.
Introduction
Phenothiazines, a class of antipsychotic drugs, have been shown to exhibit anticancer properties, which are, in part, attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][2] Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including cell division, motility, and intracellular transport. Their constituent protein, tubulin, is a well-established target for anticancer drug development. This guide focuses on the comparative effects of this compound and other notable phenothiazines, such as chlorpromazine, thioridazine, and fluphenazine, on the process of tubulin polymerization.
Data Presentation: Inhibitory Effects of Phenothiazines
The following table summarizes the effects of various phenothiazines on tubulin polymerization and their cytotoxic effects on cancer cell lines. It is important to note that cytotoxicity (measured as IC50 for cell viability) is an indirect measure and may not solely reflect the inhibition of tubulin polymerization.
| Phenothiazine | Direct Inhibition of Tubulin Polymerization | Cytotoxicity (IC50) on Glioblastoma Cell Lines (µM) |
| This compound | Inhibits tubulin polymerization | Not explicitly reported in the provided search results, but known to suppress cancer cell invasion.[3] |
| Chlorpromazine | Inhibits tubulin polymerization[2] | <10[4] |
| Thioridazine | Implied to affect microtubule-related processes | <10[4] |
| Fluphenazine | Inhibits tubulin polymerization | <10[4] |
| Perphenazine | Inhibits tubulin polymerization | <10[4] |
Note: The cytotoxicity data is derived from a study on glioblastoma cell lines and represents the concentration required to inhibit cell viability by 50%, not a direct measure of tubulin polymerization inhibition.[4]
Mechanism of Action
Phenothiazine derivatives are understood to inhibit tubulin polymerization, a property they share with other microtubule-targeting agents.[2] While the precise binding site on the tubulin dimer is not definitively established for all phenothiazines, it is hypothesized that they interfere with the assembly of tubulin subunits into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, particularly in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).
Experimental Protocols
Detailed methodologies for in vitro tubulin polymerization assays are crucial for the quantitative assessment of potential inhibitors. The two most common methods are the turbidity-based assay and the fluorescence-based assay.
Turbidity-Based Tubulin Polymerization Assay
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in turbidity is monitored as an increase in optical density (absorbance) at 340-350 nm.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (B35011) (for promoting polymerization)
-
Test compounds (Phenothiazines) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a working solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the phenothiazine compounds and controls.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, prepare the reaction mixture containing tubulin, GTP, and glycerol in General Tubulin Buffer.
-
Add the test compounds or controls to the wells of the 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 350 nm every 60 seconds for 60-90 minutes.[5]
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
The rate of polymerization is determined from the slope of the linear portion of the curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.[5]
-
Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter, such as DAPI (4′,6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.
Materials:
-
All materials from the turbidity-based assay.
-
DAPI solution
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as the turbidity-based assay.
-
Add DAPI to the reaction mixture at a final concentration of approximately 10 µM.
-
-
Assay Setup:
-
The assay is set up similarly to the turbidity-based assay, using a black microplate.
-
-
Data Acquisition:
-
Place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The rate of polymerization is determined from the slope of the linear portion of the curve.
-
The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.
-
Visualizations
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assays.
Signaling Pathway: Disruption of Microtubule Dynamics by Phenothiazines
Caption: Phenothiazine-induced disruption of microtubule dynamics.
References
- 1. Studies on phenothiazines: New microtubule-interacting compounds with phenothiazine A-ring as potent antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. Repurposing the Antipsychotic this compound as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Trifluoperazine
The proper disposal of trifluoperazine (B1681574), a potent antipsychotic medication, is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a matter of regulatory compliance but also a commitment to protecting ecosystems and public health. This guide provides a comprehensive, step-by-step approach to the safe and responsible management of this compound waste.
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] This document provides specific details on handling, safety precautions, and emergency procedures.
Immediate Safety and Handling Precautions
When handling this compound, especially during disposal, the following safety measures are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves and eye protection.[1]
-
Ventilation: Handle the compound in a well-ventilated area to minimize the risk of inhaling dust or fumes.[1][2]
-
Avoid Contact: Prevent direct contact with the skin and eyes.[1][2][3] In case of accidental contact, flush the affected area with copious amounts of water.[1] For eye contact, rinse the opened eye for several minutes under running water.
-
Emergency Procedures: In the event of accidental ingestion, seek immediate medical attention and consult a poison center.[1][3][4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to comply with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
Disposal of Small, Laboratory-Scale Quantities:
-
For small quantities typically generated in a research setting, and where local regulations permit, disposal in the municipal solid waste stream may be an option.[1]
-
To prevent accidental ingestion or environmental release, the drug should be rendered unusable. This can be accomplished by mixing the this compound with an undesirable substance like coffee grounds or cat litter.[1]
-
Place the mixture in a sealed container before disposing of it in the trash.[1]
-
-
Disposal of Large Quantities:
-
Alternative Disposal Methods:
-
Investigate local pharmaceutical take-back programs or community hazardous waste collection events as secure and environmentally sound disposal options.[1]
-
-
Prohibited Disposal Methods:
Quantitative Data Summary
While specific quantitative thresholds for disposal methods can vary based on local regulations, the following table summarizes the general guidelines for this compound waste.
| Waste Quantity | Recommended Disposal Method | Key Considerations |
| Small (Research Lab) Quantities | Municipal Solid Waste (if permitted locally) | Must be rendered non-palatable and sealed in a container.[1] |
| Large (Commercial) Quantities | Licensed Hazardous Waste Disposal Company | Must not be disposed of in municipal waste.[1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoperazine
Trifluoperazine, a potent antipsychotic medication, requires meticulous handling in a laboratory setting to ensure the safety of researchers and the integrity of experimental outcomes. Adherence to established safety protocols is paramount, from initial receipt of the compound to its final disposal. This guide provides essential, step-by-step procedures for the safe handling of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate level of personal protective equipment is critical to mitigate risks of exposure. The following table summarizes the recommended PPE for various scenarios involving this compound.
| Scenario | Required Personal Protective Equipment |
| Routine Handling (Small Quantities) | Splash goggles, lab coat, chemical-resistant gloves, and a dust respirator.[1] |
| Large Spills | Full suit, splash goggles, boots, gloves, and a self-contained breathing apparatus (SCBA) to prevent inhalation.[1] |
| Firefighting | For a small fire, DRY chemical powder is recommended. For a large fire, use water spray, fog, or foam.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of accidental exposure and contamination. The following workflow outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
This compound is light-sensitive; therefore, it should be stored in light-resistant containers.[1]
-
Keep the container tightly closed and store it in a cool, well-ventilated area, away from heat and sources of ignition.[1][2]
2. Handling During Experiments:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1][3]
-
Before handling, ensure you are wearing the appropriate PPE, including splash goggles, a lab coat, gloves, and a dust respirator.[1]
-
Avoid direct contact with the skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[1]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the skin with plenty of water.[1] Remove contaminated clothing and shoes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
Inhalation: If inhaled, move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do NOT induce vomiting.[1] If large quantities are swallowed, seek immediate medical attention.[1]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulations.
1. Waste Identification and Segregation:
-
Identify and segregate all waste streams containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.[5]
2. Disposal of Small Quantities:
-
For small quantities of this compound waste, it is advisable to render the drug unusable to prevent accidental ingestion or environmental release.[5]
-
This can be achieved by mixing the this compound with an unpalatable substance, such as coffee grounds or cat litter.[5]
-
Place the mixture in a sealed container before disposing of it in the trash, in accordance with local, state, and federal regulations.[5]
3. Disposal of Large Quantities:
-
Significant quantities of this compound waste should not be disposed of in the municipal waste stream.[5]
-
Consult your institution's environmental health and safety (EHS) department or a licensed waste disposal specialist for guidance on the proper disposal of large quantities.
4. Disposal of Contaminated Materials:
-
Thoroughly rinse empty chemical containers. The first rinse of containers that held highly toxic chemicals (with an LD50 < 50mg/kg) must be collected and disposed of as hazardous waste.[6]
-
Contaminated labware should be collected and disposed of as hazardous waste.[6]
By implementing these safety and handling procedures, laboratories can significantly reduce the risks associated with this compound, ensuring a safe working environment for all personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before use.[3][5]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. This compound dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
